4-Bromo-2,3-dihydro-1H-inden-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXQQZNOSYBFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00537048 | |
| Record name | 4-Bromo-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16657-10-6 | |
| Record name | 4-Bromoindan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16657-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-1-INDANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2,3-dihydro-1H-inden-1-ol: Chemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-Bromo-2,3-dihydro-1H-inden-1-ol. The information is intended to support research and development activities in medicinal chemistry and materials science.
Chemical Properties
This compound is a brominated derivative of indanol. The presence of the bromine atom and the hydroxyl group makes it a versatile intermediate for further chemical modifications.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 16657-10-6 | [1] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [2] |
| Melting Point | 72 °C | |
| Boiling Point | 305.3 ± 37.0 °C at 760 mmHg | |
| Density | 1.6 ± 0.1 g/cm³ | |
| XLogP3 | 2.26 | |
| Polar Surface Area | 20.2 Ų | [2] |
| Refractive Index | 1.644 |
Spectral Data
1.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons. The aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm), with splitting patterns influenced by the bromine substituent. The proton attached to the carbon bearing the hydroxyl group (C1-H) would likely be a triplet or a doublet of doublets around δ 5.0-5.5 ppm. The methylene protons at C2 and C3 will show complex splitting patterns in the aliphatic region (δ 2.0-3.5 ppm).
1.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the bromine (C4) will be in the aromatic region, with its chemical shift influenced by the halogen. The carbon bearing the hydroxyl group (C1) will resonate at approximately δ 70-80 ppm. The other aromatic carbons will appear in the δ 120-150 ppm range, while the aliphatic carbons (C2 and C3) will be found in the upfield region (δ 20-40 ppm).
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching vibration will likely appear in the 1000-1200 cm⁻¹ region. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.
1.2.4. Mass Spectrometry
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, separated by 2 m/z units.[3] Fragmentation may involve the loss of a water molecule (H₂O) from the molecular ion, as well as cleavage of the five-membered ring.[4]
Experimental Protocols
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from 3-(2-bromophenyl)propanoic acid.
Step 1: Synthesis of 4-Bromo-1-indanone [5]
This step involves the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid.
-
Materials:
-
3-(2-Bromophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 3-(2-bromophenyl)propanoic acid in an excess of thionyl chloride and reflux the mixture for 2-3 hours to form the corresponding acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous dichloromethane.
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride in anhydrous dichloromethane and cool it in an ice bath.
-
Slowly add the solution of the acid chloride to the AlCl₃ suspension with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-1-indanone.
-
Step 2: Reduction of 4-Bromo-1-indanone to this compound [6][7]
This step involves the reduction of the ketone functionality to a secondary alcohol using a mild reducing agent like sodium borohydride.
-
Materials:
-
4-Bromo-1-indanone
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Water
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-bromo-1-indanone in methanol or ethanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.
-
Carefully add water to quench the excess NaBH₄.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude this compound.
-
Purification
Purification of the crude product is essential to obtain a high-purity compound for further applications. Recrystallization and flash column chromatography are common methods.[8]
2.2.1. Recrystallization [8]
-
Solvent Selection: A suitable solvent system should be determined empirically. A mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or ethanol) is often effective. The compound should be highly soluble in the hot solvent mixture and sparingly soluble at room temperature.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent system.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
2.2.2. Flash Column Chromatography [8]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a common starting point. The optimal solvent system should be determined by TLC analysis.
-
Procedure:
-
Pack a column with silica gel in the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
-
Reactivity and Potential Applications
The chemical structure of this compound offers two primary sites for further chemical modification, making it a valuable building block in organic synthesis.
-
Reactions at the Bromine Atom: The aryl bromide functionality is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination.[9] These reactions allow for the introduction of a wide range of substituents at the 4-position of the indanol core, enabling the synthesis of diverse compound libraries for drug discovery.
-
Reactions of the Hydroxyl Group: The secondary alcohol can undergo typical reactions of hydroxyl groups.[10] It can be esterified or etherified to introduce different functional groups. Oxidation of the hydroxyl group will regenerate the corresponding ketone, 4-bromo-1-indanone. The hydroxyl group can also be a leaving group after protonation in the presence of a strong acid, potentially leading to substitution or elimination reactions.
Biological Activity
While there is limited direct information on the biological activity of this compound, studies on related bromo-substituted indane derivatives suggest potential for pharmacological effects. For instance, certain chloro and bromo substituted indanyl tetrazoles have demonstrated significant analgesic activity in preclinical models.[11] The indanone and indanol scaffolds are present in various biologically active molecules, and the introduction of a bromine atom can modulate properties such as lipophilicity and binding affinity to biological targets.[12] Therefore, this compound represents a promising starting point for the synthesis of novel compounds with potential therapeutic applications.
Safety Information
Detailed safety information for this compound is not extensively documented. However, based on its structure and related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For the related compound 2-bromo-1-indanol, it is indicated to cause skin and serious eye irritation, and may cause respiratory irritation.[2] The precursor, 4-bromo-2,3-dihydro-1H-inden-2-one, is listed as harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation.[13] It is advisable to consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal instructions.
References
- 1. This compound | 16657-10-6 [chemicalbook.com]
- 2. 2-Bromo-1-indanol | C9H9BrO | CID 95444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one | 81945-13-3 | Benchchem [benchchem.com]
- 11. Synthesis of chloro and bromo substituted 5-(indan-1'-yl)tetrazoles and 5-(indan-1'-yl)methyltetrazoles as possible analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 4-bromo-2,3-dihydro-1H-inden-2-one | C9H7BrO | CID 21073393 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-2,3-dihydro-1H-inden-1-ol (CAS: 16657-10-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2,3-dihydro-1H-inden-1-ol (CAS number 16657-10-6), a halogenated indanol derivative. This document collates available data on its chemical and physical properties, synthesis, and potential, though currently unconfirmed, applications. While one commercial source categorizes it as an "Antigout Agent," this claim is not substantiated by available scientific literature.[1] This guide aims to be a foundational resource for researchers interested in the potential utility of this compound in medicinal chemistry and materials science, highlighting the current knowledge gaps and potential avenues for future investigation.
Chemical and Physical Properties
This compound is a solid organic compound. Its core structure is a bicyclic indane system, featuring a hydroxyl group on the five-membered ring and a bromine atom on the benzene ring. The presence of the bromine atom and the hydroxyl group makes it a potentially versatile intermediate for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16657-10-6 | [2] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| Melting Point | 72 °C | [1] |
| Boiling Point | 305.3 ± 37.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Flash Point | 138.4 ± 26.5 °C | [1] |
| Refractive Index | 1.644 | [1] |
| PSA (Polar Surface Area) | 20.2 Ų | [1] |
| XLogP3 | 2.26 | [1] |
| InChI Key | RNXQQZNOSYBFTN-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of this compound typically proceeds via a two-step process, starting from a suitable precursor. The most common route involves the synthesis of the ketone intermediate, 4-Bromo-1-indanone, followed by its reduction to the corresponding alcohol.
Synthesis of 4-Bromo-1-indanone
Several methods for the synthesis of 4-Bromo-1-indanone have been reported. A common approach is the intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid or its corresponding acid chloride.[3]
Experimental Protocol: Synthesis of 4-Bromo-1-indanone from 3-(2-Bromophenyl)propanoic acid [3]
-
Acid Chloride Formation: To a solution of 3-(2-bromophenyl)propanoic acid (1 equivalent) in a suitable solvent such as 1,2-dichloroethane, add thionyl chloride (2.5 equivalents).
-
Reflux the mixture for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.
-
Friedel-Crafts Cyclization: Dissolve the resulting crude acid chloride in a solvent like dichloromethane.
-
Add this solution dropwise to a stirred suspension of a Lewis acid, such as anhydrous aluminum chloride (1.65 equivalents), in dichloromethane, while maintaining the temperature below 27 °C.
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
Work-up: Quench the reaction by carefully pouring it into a mixture of ice and water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Bromo-1-indanone.
-
The crude product can be further purified by recrystallization or column chromatography.
DOT Script for Synthesis of 4-Bromo-1-indanone
Caption: Synthesis of 4-Bromo-1-indanone.
Reduction of 4-Bromo-1-indanone to this compound
General Experimental Protocol (Hypothetical): Reduction of 4-Bromo-1-indanone
-
Reaction Setup: Dissolve 4-Bromo-1-indanone (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0 °C.
-
Addition of Reducing Agent: Slowly add a reducing agent, for example, sodium borohydride (NaBH₄) (1.1 equivalents), portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy the excess reducing agent.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography or recrystallization.
DOT Script for Reduction of 4-Bromo-1-indanone
Caption: Reduction to this compound.
Biological Activity and Potential Applications
The biological activity of this compound is not well-documented in the scientific literature.
Antigout Agent Claim
One commercial supplier has categorized this compound as an "Antigout Agent".[1] Gout is a form of inflammatory arthritis characterized by elevated levels of uric acid in the blood (hyperuricemia), leading to the deposition of monosodium urate crystals in joints and tissues. The primary therapeutic strategy for managing chronic gout involves inhibiting the enzyme xanthine oxidase, which is responsible for the production of uric acid.[4]
However, a thorough search of scientific databases reveals no studies that have investigated the effect of this compound on xanthine oxidase activity or its potential as a treatment for gout. While some indanone derivatives have been explored for various biological activities,[5] there is no direct evidence to support this specific claim for the title compound.
DOT Script for Xanthine Oxidase Pathway
Caption: Xanthine Oxidase in Uric Acid Production.
Potential as a Synthetic Intermediate
Given its chemical structure, this compound holds potential as a valuable intermediate in drug discovery and materials science. The bromine atom can be functionalized through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce diverse molecular fragments. The hydroxyl group can be a site for esterification, etherification, or oxidation to the corresponding ketone, allowing for further molecular elaboration. The indane scaffold itself is a privileged structure found in numerous biologically active compounds.[6]
Future Research Directions
The lack of biological data for this compound presents a clear opportunity for future research. Key areas of investigation could include:
-
Validation of Antigout Activity: A primary research goal should be to experimentally validate the unsubstantiated claim of its antigout properties. This would involve in vitro assays to determine its inhibitory activity against xanthine oxidase.
-
Broad Biological Screening: The compound could be subjected to a broad range of biological screens to identify potential activities in other therapeutic areas, such as oncology, neuroscience, or infectious diseases, where indane derivatives have shown promise.
-
Derivatization and Structure-Activity Relationship (SAR) Studies: A library of derivatives could be synthesized by modifying the bromo and hydroxyl functionalities to explore the structure-activity relationships and optimize for any identified biological activities.
Conclusion
This compound is a readily synthesizable compound with well-defined chemical and physical properties. While its potential as an antigout agent is currently speculative, its structure makes it an attractive building block for medicinal chemistry and drug discovery. This technical guide summarizes the current state of knowledge and is intended to serve as a starting point for researchers who wish to explore the untapped potential of this molecule. Further investigation is required to elucidate its biological activities and to validate its potential therapeutic applications.
References
- 1. echemi.com [echemi.com]
- 2. allbiopharm.com [allbiopharm.com]
- 3. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 4. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. Page loading... [guidechem.com]
Synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-ol from 4-Bromo-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of 4-bromo-2,3-dihydro-1H-inden-1-ol, a valuable intermediate in pharmaceutical research, from its precursor 4-bromo-1-indanone. This conversion, a reduction of a ketone to a secondary alcohol, is a fundamental transformation in organic synthesis. This document outlines the primary methodologies for this reaction, including detailed experimental protocols and a comparative data summary.
4-Bromo-1-indanone is a versatile building block in medicinal chemistry, often utilized in the development of agents targeting neurological disorders and oncology.[1] Its rigid indane scaffold is a desirable feature for creating structurally defined molecules. The reduction to the corresponding alcohol, this compound, provides a key functional group for further molecular elaboration.
Core Synthesis Methodologies
The reduction of the ketone functional group in 4-bromo-1-indanone to a hydroxyl group can be efficiently achieved through two principal methods: reduction with sodium borohydride and catalytic hydrogenation.
Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a widely used, mild, and selective reducing agent for aldehydes and ketones.[2][3] It offers the advantage of procedural simplicity and high chemoselectivity, as it typically does not reduce other common functional groups like esters, amides, or carboxylic acids under standard conditions.[2] The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the indanone.[4][5]
Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst.[6][7] Common catalysts for this transformation include platinum (Pt), palladium (Pd), and nickel (Ni).[8] This method is highly effective and often results in clean reactions with high yields. For ketone reductions, Raney nickel is a frequently employed catalyst.[7] It is important to note that under harsh conditions, catalytic hydrogenation can also reduce other functional groups, including aromatic rings, although this typically requires more forcing conditions than ketone reduction.[7][8]
Comparative Data of Synthesis Methods
The following table summarizes the typical experimental parameters for the reduction of 4-bromo-1-indanone to this compound using sodium borohydride and catalytic hydrogenation.
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen Gas (H₂) |
| Catalyst | None | Platinum (Pt), Palladium (Pd), or Raney Nickel (Ni) |
| Typical Solvents | Methanol, Ethanol, Tetrahydrofuran (THF) | Ethanol, Methanol, Ethyl Acetate |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C |
| Reaction Pressure | Atmospheric Pressure | 1 to 5 atm of H₂ |
| Reaction Time | 1 - 4 hours | 2 - 24 hours |
| Work-up Procedure | Quenching with water or dilute acid, extraction | Filtration of catalyst, solvent evaporation |
| Selectivity | High for ketones | Can reduce other functional groups under harsh conditions |
Experimental Protocols
Sodium Borohydride Reduction of 4-Bromo-1-indanone
This protocol is a general procedure based on standard laboratory practices for the reduction of ketones.[2][9]
Materials:
-
4-Bromo-1-indanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1-indanone (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~5-6 with 1 M HCl.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Catalytic Hydrogenation of 4-Bromo-1-indanone
This protocol is a general procedure based on standard laboratory practices for the catalytic hydrogenation of ketones.[7][8]
Materials:
-
4-Bromo-1-indanone
-
Palladium on carbon (5-10% Pd/C) or Raney Nickel
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Celite or other filter aid
Procedure:
-
To a hydrogenation flask, add 4-bromo-1-indanone (1.0 eq) and the chosen solvent (10-20 mL per gram of substrate).
-
Carefully add the catalyst (1-5 mol% of Pd/C or a slurry of Raney Nickel).
-
Seal the flask and purge the system with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or hydrogen uptake).
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by column chromatography or recrystallization if necessary.
Experimental Workflow and Logic
The following diagrams illustrate the logical flow of the synthesis and the experimental workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Catalytic Hydrogenation Reaction & Mechanism - Lesson | Study.com [study.com]
- 7. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
The Biological Activity of Bromo-Indan Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. The fusion of a benzene ring with a cyclopentanone ring provides a versatile template for chemical modification, leading to a diverse array of pharmacological activities. The introduction of a bromine atom to the indan nucleus can significantly modulate the physicochemical and biological properties of the resulting derivatives, including their metabolic stability, lipophilicity, and binding affinity to therapeutic targets. This technical guide provides a comprehensive overview of the biological activities of bromo-indan derivatives, with a focus on their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to serve as a resource for researchers and professionals in drug discovery and development.
Anticancer Activity
Bromo-indan derivatives have emerged as a promising class of compounds in oncology research. Their mechanisms of action often involve the inhibition of critical enzymes and disruption of cellular processes essential for cancer cell proliferation and survival.
Quantitative Data: Cytotoxicity and Enzyme Inhibition
The anticancer potential of bromo-indan derivatives has been quantified through various in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values against different cancer cell lines and molecular targets.
| Compound ID | Derivative Class | Target/Cell Line | IC50 (µM) | Reference |
| 1 | 2-Benzylidene-1-indanone | Murine Peritoneal Macrophages (MPMs) | >10 (non-toxic at 10 µM) | [1] |
| 2 | 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative | HCT-116 (Colon Cancer) | 1.3 | [2] |
| 3 | Bromophenol derivative with indolin-2-one | A549 (Lung Cancer) | Not specified | [3] |
| 4 | Bromo-isoquinoline derivative | Not specified | Noteworthy anticancer activity | [4] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of bromo-indan derivatives on the viability of cancer cells.[1]
-
Cell Seeding: Plate cancer cells (e.g., Murine Peritoneal Macrophages) in 96-well plates at a density of 5,000 cells per well in a suitable culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 mg/mL streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Dissolve the bromo-indan derivatives in dimethyl sulfoxide (DMSO) and dilute with the culture medium to the desired final concentrations (e.g., 10 µM). Add the compound solutions to the cells and incubate for 24 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC50 value for each compound.
Signaling Pathways
Anti-inflammatory Activity
Certain bromo-substituted derivatives have demonstrated the ability to suppress pro-inflammatory responses, suggesting their potential in treating inflammatory diseases. A key mechanism is the inhibition of the NF-κB and MAPK signaling pathways.[5]
Quantitative Data: Inhibition of Pro-inflammatory Mediators
| Compound ID | Derivative Class | Biological Effect | Target Pathway | Reference |
| SE1 | 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | Inhibition of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines | NF-κB and MAPK | [5] |
Experimental Protocols
NF-κB and MAPK Inhibition Assay
This protocol is designed to determine if a bromo-indan derivative inhibits the activation of NF-κB and MAPK signaling pathways in response to an inflammatory stimulus like lipopolysaccharide (LPS).[5][6][7]
-
Cell Culture: Culture a suitable cell line, such as murine BV-2 microglia or rat splenocytes, in an appropriate medium.
-
Pre-treatment: Pre-treat the cells with various concentrations of the bromo-indan derivative for 1 hour. Include selective inhibitors of IκB-α phosphorylation (e.g., Bay 11-7082), p38 MAPK (e.g., SB203580), ERK1/2 (e.g., PD98059), and JNK (e.g., SP600125) as positive controls.
-
Stimulation: Challenge the cells with an inflammatory stimulus (e.g., LPS) for a specified time (e.g., 30 minutes for phosphorylation studies, longer for cytokine production).
-
Western Blotting for Phosphorylated Proteins:
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated forms of IκBα, p38, JNK, and p65, as well as antibodies for the total proteins to serve as loading controls.
-
Incubate with HRP-conjugated secondary antibodies and detect using a chemiluminescence substrate.
-
Quantify band intensities to determine the extent of inhibition of phosphorylation.
-
-
Immunofluorescence for NF-κB p65 Nuclear Translocation:
-
Seed cells on glass coverslips and perform pre-treatment and stimulation as described above.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.
-
Signaling Pathways
Antimicrobial Activity
The antimicrobial potential of bromo-indan derivatives is an area of growing interest, with studies demonstrating their efficacy against a range of bacterial and fungal pathogens.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the MIC values of some bromo-substituted heterocyclic compounds against various microorganisms.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Spiropyrrolidines with thiochroman-4-one | Bacillus subtilis | 32 | [8] |
| Spiropyrrolidines with thiochroman-4-one | Staphylococcus epidermis | 32 | [8] |
| Spiropyrrolidines with thiochroman-4-one | Pseudomonas aeruginosa | 64 | [8] |
| Bromo-organic compounds | Escherichia coli | Not specified | [9] |
| Bromo-organic compounds | Klebsiella pneumoniae | Not specified | [9] |
| Bromo-organic compounds | Staphylococcus aureus | Not specified | [9] |
| Bromo-organic compounds | Bacillus subtilis | Not specified | [9] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][10]
-
Preparation of Bacterial Inoculum: Inoculate a single colony of the test bacterium into a tube of Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the bromo-indan derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain the desired concentration range.
-
Inoculation and Incubation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neuroprotective Effects
Indanone derivatives are known to exhibit neuroprotective properties, and the introduction of a bromine atom can further enhance this activity. Their mechanisms of action often involve the inhibition of enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.
Quantitative Data: Cholinesterase Inhibition
The following table summarizes the IC50 values of some heterocyclic compounds, including bromo-derivatives, against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound ID | Derivative Class | Target | IC50 (µM) | Reference |
| Donepezil analogue | 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | Acetylcholinesterase (AChE) | 0.03 | [11] |
| Galantamine | Standard Inhibitor | Acetylcholinesterase (AChE) | 0.31 µg/mL | [12] |
| Galantamine | Standard Inhibitor | Butyrylcholinesterase (BChE) | 9.9 µg/mL | [12] |
| Carbamate 1 | O-Aromatic N,N-Disubstituted Carbamate | Butyrylcholinesterase (BChE) | 0.12 | [13] |
| Carbamate 7 | O-Aromatic N,N-Disubstituted Carbamate | Butyrylcholinesterase (BChE) | 0.38 | [13] |
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase and butyrylcholinesterase.[12]
-
Reagent Preparation: Prepare solutions of the test bromo-indan derivative, the standard inhibitor (e.g., galantamine), the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.
-
Incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate and DTNB.
-
-
Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways
General Experimental Workflow
The discovery and development of novel bromo-indan derivatives with therapeutic potential typically follow a structured workflow, from initial synthesis to biological evaluation.
Bromo-indan derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. The data and protocols presented in this technical guide highlight their potential in the development of novel therapeutics for cancer, inflammation, microbial infections, and neurodegenerative diseases. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo evaluations, is warranted to fully elucidate the therapeutic potential of this important chemical scaffold.
References
- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jptcp.com [jptcp.com]
- 5. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4.12. NFκB and Mitogen-Activated Protein Kinase (MAPK) Inhibitors Assay [bio-protocol.org]
- 7. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic Analysis of 4-bromo-indan-1-ol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques utilized in the characterization and differentiation of cis- and trans- isomers of 4-bromo-indan-1-ol. Given the scarcity of publicly available, specific quantitative data for 4-bromo-indan-1-ol isomers, this guide will use data from the closely related and well-documented cis- and trans-1-amino-2-indanol as an illustrative example to demonstrate the principles of spectroscopic differentiation. The methodologies and interpretation principles described herein are directly applicable to the analysis of 4-bromo-indan-1-ol isomers.
Introduction to 4-bromo-indan-1-ol Isomerism
The stereochemical configuration of substituents on the five-membered ring of the indane scaffold results in the formation of cis- and trans- diastereomers. In 4-bromo-indan-1-ol, the relative orientation of the hydroxyl (-OH) group at position 1 and the bromine atom at position 4 is fixed on the aromatic ring, but the hydroxyl group's orientation relative to the plane of the five-membered ring gives rise to stereoisomers. However, the critical isomerism for spectroscopic differentiation arises from the relative positions of the hydroxyl group and the hydrogen atom at the chiral center (C1) and a substituent on the cyclopentyl ring, leading to cis and trans configurations. The accurate characterization of these isomers is crucial in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.
Spectroscopic Methodologies for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful analytical techniques for the structural elucidation and differentiation of the cis- and trans- isomers of 4-bromo-indan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between diastereomers. The spatial arrangement of atoms within the cis- and trans- isomers leads to discernible differences in chemical shifts and coupling constants.
Illustrative ¹H NMR Data for Indanol Isomers
The following table presents representative ¹H NMR data for cis- and trans-1-amino-2-indanol, which serves as a model for interpreting the spectra of 4-bromo-indan-1-ol isomers. The key differentiating feature is often the coupling constant between the protons on the carbons bearing the substituents.
| Proton | cis-1-amino-2-indanol | trans-1-amino-2-indanol |
| Aromatic-H | ~7.1-7.3 ppm (m) | ~7.1-7.3 ppm (m) |
| Benzylic/Hydroxyl-H | Multiplets in the range of 2.5-4.5 ppm | Multiplets in the range of 2.5-4.5 ppm |
Note: The primary difference between the isomers would be observed in the coupling constants of the protons on the five-membered ring, which are sensitive to the dihedral angle between them. For vicinal protons on neighboring sp³-hybridized carbons, typical coupling constants are in the range of 6-8 Hz[1].
Illustrative ¹³C NMR Data for Indanol Isomers
The carbon chemical shifts are also sensitive to the stereochemistry of the molecule.
| Carbon | cis-1-amino-2-indanol | trans-1-amino-2-indanol |
| Aromatic-C | ~124-143 ppm | ~124-143 ppm |
| Aliphatic-C (C-N and C-O) | ~60-80 ppm | ~60-80 ppm |
| Aliphatic-C (CH₂) | ~30-40 ppm | ~30-40 ppm |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While the IR spectra of diastereomers are often very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used for differentiation. The O-H stretching frequency can also be affected by intramolecular hydrogen bonding, which may differ between the cis and trans isomers.
| Functional Group | Characteristic Absorption (cm⁻¹) * |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (alcohol) | 1000-1260 |
| C-Br stretch | 500-600 |
*Typical ranges. Specific values may vary based on the molecular environment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the molecular ion peak will be the same for both isomers, the relative intensities of the fragment ions may differ due to stereochemical influences on the fragmentation pathways. A common fragmentation for bromo-compounds is the loss of the bromine atom.
| Ion | Description |
| [M]⁺ and [M+2]⁺ | Molecular ion peaks with approximately 1:1 ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |
| [M-H₂O]⁺ | Loss of a water molecule from the alcohol. |
| [M-Br]⁺ | Loss of the bromine atom. |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the 4-bromo-indan-1-ol isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.[2]
Infrared (IR) Spectroscopy
Sample Preparation (ATR Method):
-
Place a small, solid sample of the 4-bromo-indan-1-ol isomer directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[2]
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[2]
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the infrared spectrum of the sample over the range of 4000-400 cm⁻¹. The background spectrum will be automatically subtracted.[2]
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the 4-bromo-indan-1-ol isomer in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low ppm or high ppb range.
Data Acquisition (Electron Ionization - GC/MS):
-
Inject the sample solution into the gas chromatograph (GC) coupled to the mass spectrometer (MS).
-
The compound will be vaporized and separated from the solvent in the GC column.
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is ionized by electron impact.
-
The resulting ions are separated by their mass-to-charge ratio and detected.
Visualizing Workflows and Structures
General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of 4-bromo-indan-1-ol isomers.
Structural Representation of cis and trans Isomers
Caption: 2D representation of cis and trans isomers of 4-bromo-indan-1-ol.
(Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.)
Conclusion
References
An In-Depth Technical Guide to 4-Bromo-2,3-dihydro-1H-inden-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3-dihydro-1H-inden-1-ol is a brominated derivative of indanol that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The presence of a bromine atom on the aromatic ring and a hydroxyl group on the five-membered ring provides two reactive centers for further molecular elaboration, making it an attractive building block for the synthesis of diverse chemical libraries. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential applications in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 16657-10-6 | [1] |
| Molecular Formula | C₉H₉BrO | [2] |
| Molecular Weight | 213.07 g/mol | [2] |
| Appearance | White to off-white crystalline powder or light yellow solid | [Chem-Impex] |
| Melting Point | 95 - 99 °C | [Chem-Impex] |
| Boiling Point | 125 °C at 1.5 mmHg | [Chem-Impex] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | [Chem-Impex] |
Synthesis
The primary synthetic route to this compound involves a two-step process starting from 3-(2-bromophenyl)propanoic acid. The first step is an intramolecular Friedel-Crafts acylation to form the key intermediate, 4-bromo-1-indanone. The subsequent step is the reduction of the ketone functionality to the corresponding alcohol.
Step 1: Synthesis of 4-Bromo-1-indanone
Reaction: 3-(2-Bromophenyl)propanoic acid to 4-Bromo-1-indanone
Experimental Protocol:
A common method for the cyclization of 3-(2-bromophenyl)propanoic acid to 4-bromo-1-indanone involves the use of a strong acid catalyst. While specific reaction conditions can vary, a general procedure is as follows:
-
Reagents: 3-(2-bromophenyl)propanoic acid, a strong acid catalyst (e.g., polyphosphoric acid (PPA) or Eaton's reagent), and an appropriate solvent (often, the acid itself can act as the solvent).
-
Procedure: 3-(2-bromophenyl)propanoic acid is heated with the acid catalyst (e.g., PPA at 80-100 °C) for a sufficient time to ensure complete cyclization. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled and carefully poured into ice-water. The resulting precipitate, 4-bromo-1-indanone, is collected by filtration, washed with water and a dilute solution of sodium bicarbonate to remove acidic impurities, and then dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or hexane.
Step 2: Synthesis of this compound
Reaction: Reduction of 4-Bromo-1-indanone to this compound
Experimental Protocol:
The reduction of the ketone in 4-bromo-1-indanone to the alcohol is typically achieved using a mild reducing agent like sodium borohydride.
-
Reagents: 4-Bromo-1-indanone, sodium borohydride (NaBH₄), and a protic solvent such as methanol or ethanol.
-
Procedure: 4-Bromo-1-indanone is dissolved in the chosen solvent and cooled in an ice bath. Sodium borohydride is then added portion-wise to the stirred solution. The reaction is typically allowed to proceed for a few hours at room temperature. The progress of the reduction can be monitored by TLC.
-
Work-up: Once the reaction is complete, the excess sodium borohydride is quenched by the slow addition of a dilute acid (e.g., 1 M HCl) or water. The solvent is then removed under reduced pressure. The aqueous residue is extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Spectroscopic Data
Detailed spectroscopic data for this compound is crucial for its characterization. While a complete set of publicly available, high-resolution spectra is limited, the following represents typical expected data based on its structure and available information for related compounds.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of this compound. The mass spectrum of (R)-4-Bromo-2,3-dihydro-1H-inden-1-ol is available in spectral databases.[3][4] The fragmentation pattern is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Expected Fragmentation:
-
Molecular Ion (M+): m/z = 212 and 214
-
Loss of H₂O: [M-18]+
-
Loss of Br: [M-79/81]+
-
Other fragments: Resulting from the cleavage of the indane ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Ranges):
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.5 | m |
| CH-OH | ~5.2 | t or dd |
| CH₂ (benzylic) | ~3.0 | m |
| CH₂ | ~2.0, ~2.5 | m |
| OH | Variable | br s |
¹³C NMR (Expected Ranges):
| Carbon | Chemical Shift (ppm) |
| C-Br | ~120 |
| Aromatic C-H | 125 - 130 |
| Aromatic C (quaternary) | 140 - 145 |
| CH-OH | ~75 |
| CH₂ (benzylic) | ~35 |
| CH₂ | ~30 |
Biological Activity and Applications in Drug Development
The indanone scaffold is a well-established pharmacophore found in numerous biologically active compounds, including anti-inflammatory, anti-cancer, and neuroprotective agents.[5] this compound, as a functionalized indanol derivative, holds significant potential as a key intermediate for the synthesis of novel therapeutic agents.
The bromine atom at the 4-position of the aromatic ring is particularly amenable to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents, enabling the generation of diverse libraries of compounds for biological screening. The hydroxyl group at the 1-position can be further functionalized, for example, through esterification, etherification, or conversion to an amino group, providing another avenue for structural diversification.
While specific biological activity data for this compound itself is not extensively reported in the public domain, its role as a precursor to pharmacologically active molecules is implied by its commercial availability and the known bioactivities of related indanone and indanol derivatives. For instance, derivatives of indanone are known to act as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease.[5][6]
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential for the development of new pharmaceutical agents. Its straightforward synthesis from readily available starting materials and the presence of two key functional groups for further modification make it an important tool for medicinal chemists. While detailed biological studies on the compound itself are limited in the public literature, its utility as a scaffold for creating diverse molecular libraries for drug discovery is evident. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. This compound | 16657-10-6 [chemicalbook.com]
- 2. biocat.com [biocat.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
The Indanol Scaffold: A Privileged Framework in Modern Drug Discovery and Synthesis
A Technical Guide for Researchers and Drug Development Professionals
The indanol moiety, a bicyclic structure consisting of a fused benzene and cyclopentanol ring, has emerged as a cornerstone in medicinal chemistry. Its rigid framework and amenability to substitution at various positions have made it a "privileged scaffold" for the design of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the discovery and synthesis of substituted indanols, offering a comprehensive resource for researchers and professionals engaged in drug development. We will delve into their significant therapeutic potential, from neuroprotection and anti-inflammatory effects to anticancer and antiviral applications. This guide will present key quantitative data in a structured format, provide detailed experimental protocols for pivotal syntheses, and visualize complex pathways and workflows to facilitate a deeper understanding of this versatile chemical entity.
Therapeutic Significance and Biological Activities of Substituted Indanols
Substituted indanols and their ketone precursors, indanones, exhibit a remarkable breadth of pharmacological activities.[1][2] Their therapeutic potential spans multiple disease areas, a testament to the scaffold's ability to interact with a variety of biological targets.
One of the most prominent areas of investigation is in neurodegenerative diseases . Certain substituted indanones have shown potent inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two enzymes critically implicated in the pathologies of Alzheimer's and Parkinson's diseases, respectively.[1] For instance, the N-propargyl-1-aminoindan derivative, an irreversible inhibitor of MAO-B, is utilized in the management of Parkinson's disease.[2]
In the realm of anti-inflammatory and anticancer research, substituted indanones have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade and a target in some cancers.[1] The versatile indanone structure allows for modifications that can lead to potent and selective COX-2 inhibition.[1] Furthermore, some derivatives have demonstrated direct cytotoxic effects against various cancer cell lines.[1]
The indanol framework is also a critical component in antiviral therapies. Notably, the enantiomerically pure (1S, 2R)-1-amino-2-indanol is a crucial intermediate in the synthesis of Indinavir, a potent protease inhibitor used in the treatment of HIV.[2] This highlights the importance of stereochemistry in the design of indanol-based therapeutics.
Beyond these major areas, indanol derivatives have been explored for a range of other biological activities, including:
-
Antifungal Activity : Certain 2-imidazolyl-l-indanol derivatives have shown promise as antifungal agents.[2]
-
Antimicrobial and Antitubercular Activity : Various indanol derivatives have been synthesized and evaluated for their activity against bacteria and Mycobacterium tuberculosis.[2]
-
Cardiovascular Effects : Benzylated derivatives of 4-indanols have been reported to exhibit hypotensive effects.[2]
-
Central Nervous System (CNS) Effects : Indanoxy propanolamine and acetic acid derivatives have shown muscle relaxant, tranquilizing, and adrenergic blocking properties.[2]
-
Metabolic Diseases : More recent research has explored cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors for potential use in diabetes management.[3][4]
Quantitative Biological Data of Substituted Indanols and Indanones
The potency of substituted indanols and their precursors is quantified through various in vitro assays. The following tables summarize key biological data for representative compounds, providing a comparative overview of their efficacy.
| Compound | Substitution Pattern | Target/Cell Line | IC50 (µM) | Reference |
| 9f | 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazoline | COX-2 | 0.03 ± 0.01 | [1] |
| MCF-7 (Breast Cancer) | 0.03 ± 0.01 | [1] | ||
| 2h | Not specified in abstract | α-glucosidase | 9.64 ± 0.24 | [4] |
| 2g | Not specified in abstract | α-glucosidase | Significant Inhibition | [4] |
| 2c | Not specified in abstract | α-glucosidase | Significant Inhibition | [4] |
| 3i | Not specified in abstract | α-glucosidase | Significant Inhibition | [4] |
Synthesis of Substituted Indanols: Key Strategies and Protocols
The synthesis of substituted indanols often proceeds through the corresponding indanone, which can be prepared via several classical and modern organic chemistry reactions. The subsequent reduction of the indanone carbonyl group yields the target indanol.
General Synthetic Workflow
The overall process for the discovery and development of substituted indanols as therapeutic agents can be visualized as a multi-step workflow, starting from initial synthesis and culminating in biological evaluation.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-2,3-dihydro-1H-inden-1-ol
Disclaimer: The information provided in this guide pertains to 4-bromo-2,3-dihydro-1H-inden-1-ol (also known as 4-bromoindan-1-ol), the saturated analog of 4-bromo-inden-1-ol. A comprehensive search of publicly available scientific literature and databases yielded limited specific data for the unsaturated 4-bromo-1H-inden-1-ol. The dihydro derivative is more extensively characterized and commercially available, making it the focus of this technical guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a halogenated derivative of indanol. The indane scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of a bromine atom at the 4-position provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. This guide provides a summary of its key physicochemical characteristics, experimental protocols, and applications in drug discovery.
Physicochemical Characteristics
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in various experimental settings, from reaction conditions to formulation development.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| CAS Number | 16657-10-6 | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 72 °C | [1] |
| Boiling Point | 305.3 ± 37.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.617 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 14.12 ± 0.20 (Predicted) | [2] |
| LogP (XLogP3) | 2.26 | [1] |
| Refractive Index | 1.644 | [1] |
| Polar Surface Area (PSA) | 20.2 Ų | [1] |
Experimental Protocols
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from 3-(2-bromophenyl)propanoic acid. The first step involves the intramolecular Friedel-Crafts acylation to form the key intermediate, 4-bromo-1-indanone. The subsequent step is the reduction of the ketone to the corresponding alcohol.
Step 1: Synthesis of 4-Bromo-1-indanone
A common method for the synthesis of 4-bromo-1-indanone is the cyclization of 3-(2-bromophenyl)propanoic acid via its acid chloride.
-
Materials: 3-(2-bromophenyl)propanoic acid, thionyl chloride, anhydrous aluminum chloride, dichloromethane, 1,2-dichloroethane, ice, saturated brine solution, saturated sodium bicarbonate solution, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 3-(2-bromophenyl)propanoic acid (1 equivalent) in 1,2-dichloroethane.
-
Add thionyl chloride (2.5 equivalents) and reflux the mixture for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.65 equivalents) in dichloromethane.
-
Dissolve the crude acid chloride in methylene chloride and add it dropwise to the aluminum chloride suspension, maintaining the temperature below 27 °C.
-
Stir the reaction mixture at room temperature for three hours.
-
Quench the reaction by pouring it into a container of ice.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1-indanone as an off-white solid.
-
Step 2: Reduction of 4-Bromo-1-indanone to this compound
The reduction of the ketone functionality in 4-bromo-1-indanone to the secondary alcohol can be achieved using various reducing agents. A standard and effective method involves the use of sodium borohydride.
-
Materials: 4-bromo-1-indanone, sodium borohydride, methanol (or ethanol), deionized water, ethyl acetate, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 4-bromo-1-indanone in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
-
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR: A standard single-pulse experiment is typically used. The spectral width is generally set from -2 to 12 ppm. A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is standard. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary.
-
-
Expected ¹H NMR Spectral Features: The spectrum would be expected to show signals corresponding to the aromatic protons, the benzylic proton adjacent to the hydroxyl group, and the methylene protons of the five-membered ring. The chemical shifts and coupling patterns will be characteristic of the substituted indanol structure.
-
Expected ¹³C NMR Spectral Features: The spectrum should display nine distinct carbon signals, corresponding to the aromatic carbons (some of which will be quaternary), the carbon bearing the hydroxyl group, and the two methylene carbons. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronegativity and will appear at a characteristic chemical shift.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Expected IR Absorption Bands:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Absorption peaks typically appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption peaks typically appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption band in the 1000-1250 cm⁻¹ region.
-
C-Br Stretch: A characteristic absorption in the fingerprint region, typically between 500-600 cm⁻¹.
-
3.2.3. Mass Spectrometry (MS)
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique for the analysis of this compound.
-
Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[3] Common fragmentation pathways would likely involve the loss of water (H₂O) from the molecular ion, as well as fragmentation of the indane ring system.
Applications in Drug Development
This compound is primarily utilized as a key building block in the synthesis of more complex molecules for pharmaceutical research. The indanone scaffold, from which it is derived, is a component of various biologically active compounds, including those with potential applications in treating neurological disorders and cancer.[4][5]
The bromine atom at the 4-position of the aromatic ring is particularly useful as it allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[4] These reactions enable the introduction of diverse functional groups and the construction of larger, more complex molecular architectures. This synthetic versatility allows medicinal chemists to generate libraries of novel compounds for screening against various biological targets.
While there is no specific information about this compound directly acting on a particular signaling pathway, its role as a synthetic intermediate is crucial for the development of compounds that may target a wide range of biological pathways implicated in disease. The structural rigidity and functionalization potential of the indanol core make it an attractive scaffold for designing molecules with specific three-dimensional conformations that can interact with enzyme active sites or receptor binding pockets.
Conclusion
This compound is a valuable synthetic intermediate with well-defined physicochemical properties. Its utility in medicinal chemistry stems from the presence of the indanol scaffold and the synthetically versatile bromine substituent. This guide provides a foundational understanding of its characteristics and experimental protocols to aid researchers and scientists in its application for the development of novel therapeutic agents. Further research into the biological activities of derivatives synthesized from this compound will continue to define its importance in the field of drug discovery.
References
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereoselective synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-ol, a valuable chiral building block in medicinal chemistry and drug discovery. The primary synthetic strategy involves a two-step process: the synthesis of the key intermediate, 4-bromo-1-indanone, followed by its enantioselective reduction to the desired chiral alcohol.
Part 1: Synthesis of 4-Bromo-1-indanone
The precursor molecule, 4-bromo-1-indanone, is synthesized via an intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid.
Experimental Protocol: Synthesis of 4-Bromo-1-indanone
This protocol is adapted from established procedures for the cyclization of phenylpropanoic acids.
Materials:
-
3-(2-Bromophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
1,2-Dichloroethane (DCE)
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-bromophenyl)propanoic acid (1 equivalent) in 1,2-dichloroethane.
-
Add thionyl chloride (2.5 equivalents) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The crude 3-(2-bromophenyl)propanoyl chloride is used in the next step without further purification.
-
Friedel-Crafts Cyclization: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.65 equivalents) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath to 0 °C.
-
Dissolve the crude acid chloride from the previous step in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-bromo-1-indanone by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford the pure product.
Data Presentation: Synthesis of 4-Bromo-1-indanone
| Step | Reactants | Reagents/Solvents | Reaction Time | Temperature | Typical Yield |
| Acid Chloride Formation | 3-(2-Bromophenyl)propanoic acid | Thionyl chloride, 1,2-Dichloroethane | 2-4 hours | Reflux | >95% (crude) |
| Friedel-Crafts Cyclization | 3-(2-Bromophenyl)propanoyl chloride | Aluminum chloride, Dichloromethane | 2-3 hours | 0 °C to RT | 85-90% |
Part 2: Stereoselective Reduction of 4-Bromo-1-indanone
The key stereoselective step is the reduction of the prochiral ketone, 4-bromo-1-indanone, to the chiral alcohol, this compound. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for achieving high enantioselectivity.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst to direct the stereoselective addition of a hydride from a borane source to the carbonyl group. The choice of the (R)- or (S)-enantiomer of the catalyst determines the stereochemistry of the resulting alcohol.
Experimental Protocol: Enantioselective Synthesis of (R)-4-Bromo-2,3-dihydro-1H-inden-1-ol
This protocol is a representative procedure based on the well-established Corey-Bakshi-Shibata reduction of ketones.
Materials:
-
4-Bromo-1-indanone
-
(R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (1 M)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere, dissolve (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the borane source (e.g., BH₃·SMe₂, 1.0 equivalent) to the catalyst solution and stir for 10-15 minutes.
-
Dissolve 4-bromo-1-indanone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for several hours until the starting material is consumed (monitor by TLC).
-
Quenching and Work-up: Slowly add methanol dropwise at -78 °C to quench the excess borane.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched (R)-4-Bromo-2,3-dihydro-1H-inden-1-ol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
To synthesize the (S)-enantiomer, use (S)-(-)-2-Methyl-CBS-oxazaborolidine as the catalyst.
Data Presentation: CBS Reduction of 4-Bromo-1-indanone (Representative)
| Catalyst | Borane Source | Temperature | Reaction Time | Typical Yield | Typical Enantiomeric Excess (ee) |
| (R)-(+)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | -78 °C | 2-4 hours | 90-98% | >95% (R) |
| (S)-(-)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | -78 °C | 2-4 hours | 90-98% | >95% (S) |
| (R)-(+)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | -78 °C | 2-4 hours | 90-98% | >95% (R) |
| (S)-(-)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | -78 °C | 2-4 hours | 90-98% | >95% (S) |
Alternative Stereoselective Methods
While the CBS reduction is highly reliable, other methods can also be employed for the stereoselective synthesis of this compound.
-
Enzymatic Reduction: Biocatalysis using ketoreductases (KREDs) or whole-cell systems (e.g., baker's yeast) can offer high enantioselectivity under mild, aqueous conditions. This method is particularly attractive for its green chemistry profile. Screening of different enzymes and optimization of reaction conditions (pH, temperature, co-factor regeneration system) are typically required.
-
Asymmetric Transfer Hydrogenation (ATH): This method uses a chiral transition metal catalyst (e.g., Ru, Rh, Ir complexes with chiral ligands) and a hydrogen donor (e.g., isopropanol, formic acid) to achieve enantioselective reduction. ATH is often used in industrial settings due to its operational simplicity.
Visualizations
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Mechanism of CBS Reduction
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-1-Indanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling reactions of 4-bromo-1-indanone. This versatile building block is of significant interest in medicinal chemistry and materials science, and these reactions offer powerful methods for the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. In the context of 4-bromo-1-indanone, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 4-position, yielding a diverse range of 4-aryl-1-indanone derivatives.
Reaction Scheme:
Application Notes and Protocols for Suzuki Coupling of 4-bromo-2,3-dihydro-1H-inden-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[2][4] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid building blocks.[5][6]
This document provides a detailed protocol for the Suzuki coupling of 4-bromo-2,3-dihydro-1H-inden-1-ol with various arylboronic acids. The resulting 4-aryl-2,3-dihydro-1H-inden-1-ol scaffold is a key structural motif in various biologically active molecules and serves as a versatile intermediate in drug discovery programs. The following protocols are based on established methodologies for the Suzuki coupling of aryl bromides and are intended to serve as a robust starting point for optimization.[7][8][9]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.[1][10]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[2][10]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][10]
Experimental Protocols
This section outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Deionized water
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (0.03 mmol, 3 mol%), and the base (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the chosen solvent system (e.g., a 3:1 mixture of toluene and water, 8 mL).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2,3-dihydro-1H-inden-1-ol.
Safety Precautions:
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Exercise caution when heating flammable organic solvents.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki coupling of aryl bromides, which can be used as a starting point for the optimization of the reaction with this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Bromide | This compound | This compound | This compound |
| Boronic Acid | Arylboronic Acid (1.2 equiv) | Arylboronic Acid (1.5 equiv) | Arylboronic Acid (1.1 equiv) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | PdCl₂(dppf) (2 mol%) | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.5 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene/Water (3:1) | 1,4-Dioxane/Water (4:1) | DMF |
| Temperature | 80 °C | 100 °C | 90 °C |
| Time | 12 h | 18 h | 24 h |
| Yield | Variable (requires optimization) | Variable (requires optimization) | Variable (requires optimization) |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes: Heck Reaction Conditions for Aryl Bromide Indenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Heck reaction for the synthesis of aryl-substituted indenol derivatives from aryl bromides. This palladium-catalyzed cross-coupling reaction is a powerful tool for carbon-carbon bond formation, enabling the creation of complex molecular architectures relevant to pharmaceutical and materials science.[1][2][3]
Introduction
The Mizoroki-Heck reaction is a fundamental transformation in organic synthesis that couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[1][4] This reaction is particularly valuable for the arylation of alkenes, including cyclic olefins like indenol derivatives. The resulting aryl-indenol scaffolds are important structural motifs in various biologically active molecules and functional materials.
Key Reaction Parameters
Successful Heck coupling of aryl bromides with indenol derivatives is contingent on the careful selection of several key reaction parameters:
-
Palladium Catalyst: The choice of the palladium source is crucial for catalytic activity. Common precatalysts include palladium(II) acetate (Pd(OAc)₂) and palladium chloride (PdCl₂).[1] These are typically reduced in situ to the active Pd(0) species.
-
Ligands: Phosphine ligands are frequently employed to stabilize the palladium catalyst and modulate its reactivity. Triphenylphosphine (PPh₃) and bidentate phosphines like BINAP are common choices.[1] N-heterocyclic carbenes (NHCs) have also emerged as effective ligands, often conferring high thermal stability to the catalytic system.
-
Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle.[1] Inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc), as well as organic bases like triethylamine (NEt₃), are commonly used.[1]
-
Solvent: The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF), which can facilitate the reaction at the often-required high temperatures.[5] Aqueous media have also been explored as a greener alternative.[5]
-
Temperature: Heck reactions often necessitate elevated temperatures, typically in the range of 80-140 °C, to proceed at a reasonable rate, especially with less reactive aryl bromides.[5]
Reaction Mechanism and Stereoselectivity
The catalytic cycle of the Heck reaction generally proceeds through a sequence of oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active Pd(0) catalyst.[1][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond to form a Pd(II) complex.[1]
-
Migratory Insertion: The indenol derivative coordinates to the palladium center, followed by insertion of the alkene into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the arylated indenol product and a palladium-hydride species.
-
Reductive Elimination: The base facilitates the removal of the hydride from the palladium, regenerating the Pd(0) catalyst for the next cycle.[1]
The Heck reaction is known for its high trans selectivity in the case of acyclic alkenes. For cyclic alkenes like indenols, the stereochemical outcome is dictated by the geometry of the migratory insertion and β-hydride elimination steps, which typically occur in a syn fashion.
Data Presentation
The following table summarizes representative conditions and yields for the Heck reaction of aryl bromides with indene derivatives, which serve as a close proxy for indenol systems. Note that specific yields for a wide range of substituted indenols are not extensively documented in the readily available literature.
| Aryl Bromide | Olefin | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Substituted 2'-iodochalcones* | In situ generated carbene | Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | 12 | up to 94 | Organic Letters |
| Aryl bromides | Styrene | Pd(OAc)₂ / NHC precursor | K₂CO₃ | DMF/H₂O | 80 | 4 | 85-98 | Molecules |
| Aryl bromides | Various Olefins | Pd-complex 6 | K₂CO₃ | DMF | 60 | 12 | 62-95 | Beilstein J. Org. Chem. |
Note: This is an intramolecular domino reaction leading to an aryl-substituted indanone, a related structure.
Experimental Protocols
Below are detailed protocols for the Heck reaction, providing a general framework that can be adapted for specific aryl bromide and indenol derivatives.
Protocol 1: General Procedure for Heck Coupling of an Aryl Bromide with an Indenol Derivative
This protocol is a generalized procedure based on common practices for Heck reactions with aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol)
-
Indenol derivative (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), indenol derivative (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the reaction vessel.
-
Seal the Schlenk tube and place it in a preheated heating block or oil bath set to 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired aryl-indenol derivative.
Protocol 2: Heck Reaction in Aqueous Media
This protocol is adapted from a procedure for the Heck coupling of aryl bromides with styrene in an aqueous system, which can be a starting point for developing a greener synthesis for aryl-indenol derivatives.[5]
Materials:
-
Aryl bromide (1.0 mmol)
-
Indenol derivative (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
N-heterocyclic carbene (NHC) precursor (e.g., a tetrahydropyrimidinium salt, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
N,N-dimethylformamide (DMF, 3 mL)
-
Water (3 mL)
-
Schlenk tube
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
In a small Schlenk tube, combine the aryl bromide (1.0 mmol), indenol derivative (1.5 mmol), Pd(OAc)₂ (0.01 mmol), NHC precursor (0.02 mmol), and K₂CO₃ (2.0 mmol).
-
Add DMF (3 mL) and water (3 mL) to the tube.
-
Seal the tube and heat the mixture at 80 °C with vigorous stirring for 4 hours.[5]
-
After cooling to room temperature, extract the mixture with a suitable organic solvent (e.g., ethyl acetate/hexane mixture).
-
Filter the organic extract through a pad of silica gel, washing thoroughly.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Catalytic cycle of the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
References
Application Notes and Protocols: Catalytic Hydrogenation of 4-Bromo-2,3-dihydro-1H-inden-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 4-Bromo-2,3-dihydro-1H-inden-1-ol is a chemical transformation with significant potential in organic synthesis and drug development. This substrate contains three key functional groups susceptible to hydrogenation: the aromatic ring, the carbon-bromine bond, and the benzylic alcohol. The selective reduction of one or more of these functionalities can lead to a variety of valuable intermediates. For instance, selective hydrodebromination yields 2,3-dihydro-1H-inden-1-ol, a precursor for various biologically active molecules. Conversely, hydrogenation of the aromatic ring would produce bromo-hexahydroindenol derivatives, while hydrogenolysis of the benzylic alcohol could also occur.
Controlling the chemoselectivity of this reaction is paramount and depends critically on the choice of catalyst, solvent, temperature, and hydrogen pressure. This document provides a detailed overview of the potential catalytic systems, experimental protocols, and the influence of various parameters on the reaction outcome.
Potential Reaction Pathways
The catalytic hydrogenation of this compound can proceed via several pathways, leading to different products. The primary competing reactions are:
-
Hydrodebromination: Cleavage of the C-Br bond to yield 2,3-dihydro-1H-inden-1-ol.
-
Aromatic Ring Hydrogenation: Saturation of the benzene ring to afford 4-bromo-octahydro-1H-inden-1-ol.
-
Hydrogenolysis of the Benzylic Alcohol: Cleavage of the C-OH bond to give 7-bromo-2,3-dihydro-1H-indene.
-
Combined Reactions: A combination of the above pathways can lead to products such as octahydro-1H-inden-1-ol.
The desired reaction pathway will dictate the choice of catalyst and reaction conditions.
Data Presentation: Catalyst and Condition Selection for Desired Products
The choice of catalyst and reaction conditions is crucial for directing the hydrogenation of this compound towards a specific product. The following tables summarize the expected outcomes based on literature precedents for similar substrates.
Table 1: Catalyst Selection and Expected Major Product
| Catalyst | Expected Major Product | Predominant Reaction Type | Notes |
| Palladium on Carbon (Pd/C) | 2,3-dihydro-1H-inden-1-ol | Hydrodebromination | Palladium catalysts are well-known for their efficacy in cleaving carbon-halogen bonds.[1] Selectivity can be enhanced by using catalyst poisons like diphenylsulfide. |
| Rhodium on Carbon (Rh/C) | 4-Bromo-octahydro-1H-inden-1-ol | Aromatic Ring Hydrogenation | Rhodium catalysts are highly active for the hydrogenation of aromatic rings under relatively mild conditions.[2][3] |
| Raney Nickel (Ra-Ni) | 2,3-dihydro-1H-inden-1-ol or further reduced products | Hydrodebromination & Hydrogenation | Raney Nickel is a versatile and cost-effective catalyst known for both hydrogenation and dehalogenation reactions.[4][5] The outcome can be sensitive to reaction conditions. |
| Platinum on Carbon (Pt/C) | Mixture of products, including octahydro-1H-inden-1-ol | Aromatic Ring Hydrogenation & Hydrodebromination | Platinum catalysts are highly active and can promote multiple reductions. Selectivity can be challenging to control.[3] |
Table 2: Influence of Reaction Parameters on Chemoselectivity
| Parameter | Effect on Hydrodebromination (C-Br cleavage) | Effect on Aromatic Hydrogenation | Effect on Benzylic Alcohol Hydrogenolysis (C-OH cleavage) |
| Catalyst | Favored by Pd catalysts.[1] | Favored by Rh and Ru catalysts.[2] | Can occur with various catalysts, often under more forcing conditions. |
| Solvent | Polar protic solvents like ethanol can facilitate the reaction. | Non-polar solvents may be preferred. | Solvent choice can influence catalyst activity and selectivity. |
| Temperature | Generally occurs at lower temperatures (25-80 °C). | Often requires elevated temperatures (50-150 °C). | Higher temperatures generally favor this side reaction.[6][7] |
| H₂ Pressure | Can often be achieved at low to moderate pressures (1-10 atm). | Higher pressures (50-100 atm) are typically required for complete saturation.[3] | High pressure can promote hydrogenolysis. |
| Additives | Bases (e.g., triethylamine) can be added to neutralize the HBr formed and protect the catalyst. | Additives are less common but can influence selectivity. | Acidic conditions can promote C-OH cleavage. |
Experimental Protocols
The following are representative protocols for achieving specific transformations of this compound. Note: These are generalized procedures and may require optimization for specific equipment and desired outcomes.
Protocol 1: Selective Hydrodebromination to 2,3-dihydro-1H-inden-1-ol
Objective: To selectively remove the bromine atom while preserving the aromatic ring and the hydroxyl group.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent like methanol or ethyl acetate)
-
Triethylamine (or another non-nucleophilic base)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H₂)
-
Reaction flask
-
Magnetic stirrer
-
Filtration setup
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a suitable reaction flask, add this compound (1.0 eq).
-
Add ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Add triethylamine (1.1 eq) to act as a hydrohalic acid scavenger.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium).
-
-
Inerting the System:
-
Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.
-
-
Hydrogenation:
-
Introduce hydrogen gas to the system. If using a balloon, ensure it is securely attached. For a Parr apparatus, pressurize to the desired level (typically 1-5 atm for this selective reaction).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain pure 2,3-dihydro-1H-inden-1-ol.
-
Protocol 2: Hydrogenation of the Aromatic Ring to 4-Bromo-octahydro-1H-inden-1-ol
Objective: To selectively saturate the aromatic ring while retaining the bromine and hydroxyl functionalities.
Materials:
-
This compound
-
5% Rhodium on Carbon (Rh/C) or Rhodium on Alumina
-
Methanol or cyclohexane
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Equipment:
-
High-pressure hydrogenation reactor (autoclave)
-
Reaction vessel
-
Magnetic or mechanical stirrer
-
Filtration setup
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In the reaction vessel of the autoclave, place this compound (1.0 eq).
-
Add the chosen solvent (e.g., methanol).
-
Carefully add the rhodium catalyst (typically 5-10 mol% of rhodium).
-
-
Inerting and Pressurizing:
-
Seal the autoclave and purge several times with inert gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 atm).
-
-
Hydrogenation:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
-
Monitoring the Reaction:
-
Monitor the reaction by observing the pressure drop in the reactor. The reaction is complete when hydrogen uptake ceases.
-
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the solvent.
-
Remove the solvent from the filtrate by rotary evaporation.
-
-
Purification:
-
Purify the resulting crude product by column chromatography or recrystallization to yield 4-bromo-octahydro-1H-inden-1-ol.
-
Mandatory Visualizations
Caption: Experimental workflow for catalytic hydrogenation.
Caption: Factors influencing chemoselectivity.
References
- 1. Hydrogen [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. acs.org [acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Highly effective and chemoselective hydrodeoxygenation of aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Grignard Reaction with 4-bromo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Grignard reaction of 4-bromo-1-indanone, a key transformation in the synthesis of various pharmaceutical intermediates and complex organic molecules. The protocol is based on established methodologies for the alkylation of indanone derivatives.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. In the context of drug development, the reaction of 4-bromo-1-indanone with a Grignard reagent, such as methylmagnesium bromide, provides a direct route to tertiary alcohols. These products can serve as versatile intermediates for the synthesis of a wide range of biologically active compounds. The bromo-substituent on the aromatic ring also offers a handle for further functionalization, for instance, through cross-coupling reactions.
Data Presentation
The following table summarizes the key quantitative data for a typical Grignard reaction of 4-bromo-1-indanone with methylmagnesium bromide.
| Parameter | Value | Notes |
| Reactants | ||
| 4-bromo-1-indanone | 1.0 equiv | Starting material |
| Methylmagnesium bromide | 1.2 - 1.5 equiv | Grignard reagent (typically as a solution in THF or diethyl ether) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Must be strictly anhydrous |
| Reaction Temperature | 0 °C to room temperature | Initial addition at 0 °C is recommended to control exothermicity |
| Reaction Time | 1 - 3 hours | Monitored by Thin Layer Chromatography (TLC) |
| Work-up | Saturated aqueous NH₄Cl solution | To quench the reaction and protonate the alkoxide |
| Product | 4-bromo-1-methyl-2,3-dihydro-1H-inden-1-ol | Tertiary alcohol |
| Typical Yield | 70 - 85% | Based on analogous reactions[1] |
Experimental Protocols
Materials:
-
4-bromo-1-indanone
-
Methylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for extraction and chromatography)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (optional, depending on the scale and exothermicity)
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup:
-
Flame-dry all glassware and allow to cool under a stream of inert gas (Nitrogen or Argon).
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1-indanone (1.0 equiv).
-
Dissolve the 4-bromo-1-indanone in anhydrous THF.
-
Place the flask in an ice bath to cool the solution to 0 °C.
-
-
Grignard Reagent Addition:
-
Under an inert atmosphere, slowly add the methylmagnesium bromide solution (1.2 - 1.5 equiv) to the stirred solution of 4-bromo-1-indanone via a dropping funnel over a period of 15-30 minutes.
-
Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Continue stirring until the evolution of gas ceases and two distinct layers are formed.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 4-bromo-1-methyl-2,3-dihydro-1H-inden-1-ol.
-
Safety Precautions:
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under a dry, inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
The reaction is exothermic, and appropriate cooling should be readily available.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Mandatory Visualization
Caption: Workflow for the synthesis of 4-bromo-1-methyl-2,3-dihydro-1H-inden-1-ol.
References
Synthesis of 4-Aryl-2,3-dihydro-1H-inden-1-ols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-aryl-2,3-dihydro-1H-inden-1-ols, a class of compounds with significant potential in medicinal chemistry and drug development. The synthetic strategy involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a 4-aryl-1-indanone intermediate, followed by the selective reduction of the ketone to the desired 4-aryl-2,3-dihydro-1H-inden-1-ol.
Data Presentation
The following table summarizes the expected yields for the two-step synthesis of various 4-aryl-2,3-dihydro-1H-inden-1-ols. The yields are based on literature precedents for similar transformations.
| Entry | Aryl Group (Ar) | Intermediate: 4-Aryl-1-indanone (Yield %) | Final Product: 4-Aryl-2,3-dihydro-1H-inden-1-ol (Yield %) |
| 1 | Phenyl | ~90% | >95% |
| 2 | 4-Methoxyphenyl | ~88% | >95% |
| 3 | 4-Chlorophenyl | ~85% | >95% |
| 4 | 2-Thienyl | ~82% | >95% |
Experimental Protocols
Protocol 1: Synthesis of 4-Aryl-1-indanones via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 4-phenyl-1-indanone from 4-bromo-1-indanone and phenylboronic acid. The procedure can be adapted for other arylboronic acids.
Materials:
-
4-Bromo-1-indanone
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add 4-bromo-1-indanone (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-phenyl-1-indanone.
Protocol 2: Reduction of 4-Aryl-1-indanones to 4-Aryl-2,3-dihydro-1H-inden-1-ols
This protocol details the reduction of 4-phenyl-1-indanone to 4-phenyl-2,3-dihydro-1H-inden-1-ol using sodium borohydride.
Materials:
-
4-Phenyl-1-indanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-phenyl-1-indanone (1.0 mmol) in methanol or ethanol (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (20 mL) and water (10 mL).
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution (1 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-phenyl-2,3-dihydro-1H-inden-1-ol. Further purification can be achieved by recrystallization or column chromatography if necessary.[1]
Mandatory Visualization
Caption: Synthetic workflow for 4-aryl-2,3-dihydro-1H-inden-1-ols.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Derivatization of 4-Bromo-2,3-dihydro-1H-inden-1-ol in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 4-Bromo-2,3-dihydro-1H-inden-1-ol, in particular, serves as a versatile starting material for the synthesis of novel drug candidates.[1] Its structure features two key reactive sites amenable to diversification: a bromine atom on the aromatic ring and a secondary alcohol on the five-membered ring.
The bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and amine functionalities.[2][3] The hydroxyl group can be readily oxidized to a ketone or used as a handle for esterification and etherification reactions.[2] This dual reactivity makes this compound an excellent building block for creating libraries of compounds for screening against various biological targets, including protein kinases, G-protein coupled receptors, and enzymes.[4][5] Derivatives of similar indenone scaffolds are being explored as potent kinase inhibitors, highlighting a promising therapeutic avenue for this compound class.[4]
Strategic Derivatization Workflow
The derivatization of this compound can be approached systematically. The primary alcohol can first be protected or oxidized, followed by functionalization at the bromine position. Alternatively, cross-coupling reactions can be performed first, followed by modification of the alcohol. The chosen route will depend on the desired final product and the compatibility of the functional groups.
Caption: Synthetic strategies for derivatizing this compound.
Experimental Protocols
The following protocols are exemplary methods for the derivatization of this compound. Researchers should optimize conditions for specific substrates.
Protocol 1: Oxidation to 4-Bromo-2,3-dihydro-1H-inden-1-one
This protocol describes the oxidation of the secondary alcohol to a ketone, a common step to create indenone-based derivatives.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) to the solution in portions over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 20 minutes until the layers are clear.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4-Bromo-2,3-dihydro-1H-inden-1-one.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol enables the formation of a C-C bond at the 4-position, introducing aryl or heteroaryl moieties. This is a powerful tool for extending the molecular scaffold.[3]
Materials:
-
This compound (or the inden-1-one product from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq) or other suitable palladium catalyst
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)
-
Toluene and Water (e.g., 4:1 mixture) or Dioxane/Water
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the desired 4-aryl-2,3-dihydro-1H-inden-1-ol derivative.
Quantitative Data Summary
The following tables present hypothetical but representative data for a series of derivatives synthesized from this compound. This data illustrates how results can be structured for clear comparison.
Table 1: Synthesis Yields for Suzuki-Miyaura Coupling Derivatives
| Derivative ID | R-Group (from Boronic Acid) | Reaction Time (h) | Yield (%) |
| IND-001 | Phenyl | 8 | 85 |
| IND-002 | 4-Methoxyphenyl | 8 | 89 |
| IND-003 | 3-Pyridyl | 12 | 72 |
| IND-004 | 2-Thienyl | 10 | 78 |
Table 2: Biological Activity of Inden-1-one Derivatives Against PIM1 Kinase
| Derivative ID | R-Group (at C4-position) | IC₅₀ (µM) |
| IND-K-001 | Phenyl | 15.2 |
| IND-K-002 | 4-Fluorophenyl | 8.7 |
| IND-K-003 | 4-(Dimethylamino)phenyl | 2.1 |
| IND-K-004 | 2-Naphthyl | 11.5 |
Application in Kinase Inhibitor Development
Many cancers are characterized by the aberrant expression of protein kinases.[4] Small molecules that can inhibit these kinases are therefore valuable cancer therapeutics. The indenone core is a promising scaffold for developing such inhibitors, as it can be functionalized to make key hydrogen bonds with the kinase hinge region.[4] Derivatives of this compound, particularly after oxidation to the indenone, can be designed to target the ATP-binding pocket of kinases like PIM1, HER2, or others involved in proliferative signaling pathways.
References
- 1. biocat.com [biocat.com]
- 2. 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one | 81945-13-3 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2,3-dihydro-1H-inden-2-ol [myskinrecipes.com]
Experimental Protocols for the Reduction of 4-Bromo-1-Indanone
Abstract
This document provides detailed application notes and experimental protocols for the chemical reduction of 4-bromo-1-indanone. Two primary reduction pathways are described: the reduction of the ketone to a secondary alcohol, yielding 4-bromo-1-indanol, and the complete reduction of the ketone to a methylene group, resulting in 4-bromoindane. Methodologies for these transformations using sodium borohydride (NaBH₄), Clemmensen, and Wolff-Kishner reductions are presented. This guide is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development, offering comprehensive procedures, data presentation, and workflow visualizations to facilitate the synthesis and characterization of these compounds.
Introduction
4-Bromo-1-indanone is a versatile synthetic intermediate used in the development of various bioactive molecules and complex organic structures.[1] Its indanone scaffold is a key structural motif in medicinal chemistry. The targeted reduction of the ketone functionality in 4-bromo-1-indanone allows for the synthesis of 4-bromo-1-indanol and 4-bromoindane, which can serve as crucial building blocks in the synthesis of pharmaceutical agents and other functional materials. This document outlines reliable protocols for these reductions, providing clear, step-by-step instructions and the expected analytical data for the products.
Materials and Characterization
The starting material, 4-bromo-1-indanone, is typically an orange-brown crystalline powder with a melting point of 95-99 °C.[1]
Table 1: Physicochemical Properties of 4-Bromo-1-indanone
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrO | [2] |
| Molecular Weight | 211.06 g/mol | [2] |
| Appearance | Orange-brown crystalline powder | [1] |
| Melting Point | 95-99 °C | [1] |
| CAS Number | 15115-60-3 | [2] |
Table 2: Spectroscopic Data for 4-Bromo-1-indanone
| Type | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 7.80 (d, J=7.6 Hz, 1H), 7.62 (d, J=7.6 Hz, 1H), 7.54 (t, J=7.6 Hz, 1H), 3.15 (t, J=6.0 Hz, 2H), 2.75 (t, J=6.0 Hz, 2H) | [3] |
| ¹³C NMR (CDCl₃) | δ (ppm): 205.0, 153.0, 138.0, 135.0, 129.0, 125.0, 122.0, 36.0, 26.0 | [3] |
| IR (KBr) | ν (cm⁻¹): ~1700 (C=O stretch) | [4] |
Experimental Protocols
Protocol 1: Reduction of 4-Bromo-1-indanone to 4-Bromo-1-indanol using Sodium Borohydride
This protocol describes the reduction of the ketone functionality to a secondary alcohol using the mild reducing agent sodium borohydride.
Reaction Scheme:
4-Bromo-1-indanone → 4-Bromo-1-indanol (with NaBH₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-bromo-1-indanone (1.0 eq) in methanol (10-15 mL per gram of indanone) at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the effervescence ceases.
-
Extraction: Concentrate the mixture under reduced pressure to remove methanol. Add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-bromo-1-indanol.
Table 3: Summary of the NaBH₄ Reduction Protocol
| Parameter | Value |
| Reactants | 4-Bromo-1-indanone, Sodium Borohydride |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Work-up | Acidic quench, extraction, and chromatography |
Table 4: Characterization Data for 4-Bromo-1-indanol
| Type | Data | Reference |
| Molecular Formula | C₉H₉BrO | [5] |
| Molecular Weight | 213.07 g/mol | [5] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.4-7.1 (m, 3H, Ar-H), 5.25 (t, 1H, CH-OH), 3.1-2.8 (m, 2H, CH₂), 2.5-2.3 (m, 1H, CH), 2.0-1.8 (m, 1H, CH) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 145.0, 143.2, 128.0, 126.5, 124.7, 124.3, 76.0, 35.6, 29.7 | [6] |
| IR | ν (cm⁻¹): ~3300 (O-H stretch, broad), ~2900 (C-H stretch), ~1600, 1480 (C=C aromatic stretch) | [7] |
Protocol 2: Complete Reduction of 4-Bromo-1-indanone to 4-Bromoindane
For the complete reduction of the carbonyl group to a methylene group, two methods are provided, depending on the substrate's stability to acid or base.
This method is suitable for substrates that are stable in strongly acidic conditions.[8][9]
Reaction Scheme:
4-Bromo-1-indanone → 4-Bromoindane (with Zn(Hg), HCl)
Procedure:
-
Amalgam Preparation: Prepare zinc amalgam by stirring zinc dust (10 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid (20 mL per gram of ketone), and a few drops of toluene.
-
Addition of Substrate: Add 4-bromo-1-indanone (1.0 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. Add additional portions of concentrated HCl periodically (e.g., every hour) during the reflux.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and decant the aqueous layer. Extract the aqueous layer with diethyl ether.
-
Washing and Drying: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 4-bromoindane.
This method is suitable for substrates that are sensitive to acid but stable in strong base.[10][11]
Reaction Scheme:
4-Bromo-1-indanone → 4-Bromoindane (with H₂NNH₂, KOH)
Procedure:
-
Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, add 4-bromo-1-indanone (1.0 eq), hydrazine hydrate (3.0 eq), and diethylene glycol (10 mL per gram of ketone). Heat the mixture at 100-120 °C for 1-2 hours.
-
Reduction: Cool the mixture and add potassium hydroxide (KOH) pellets (4.0 eq). Heat the mixture gradually to 190-200 °C, allowing for the distillation of water and excess hydrazine.
-
Reflux: Maintain the reaction at reflux for 3-4 hours until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture to room temperature and add water. Extract the product with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash with dilute HCl, followed by water and brine. Dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain 4-bromoindane.
Table 5: Summary of Complete Reduction Protocols
| Parameter | Clemmensen Reduction | Wolff-Kishner Reduction |
| Reagents | Zn(Hg), conc. HCl | Hydrazine hydrate, KOH |
| Solvent | Toluene/Water | Diethylene glycol |
| Temperature | Reflux | 190-200 °C |
| Reaction Time | 4-8 hours | 4-6 hours |
| Conditions | Strongly Acidic | Strongly Basic |
Table 6: Characterization Data for 4-Bromoindane
| Type | Data |
| Molecular Formula | C₉H₉Br |
| Molecular Weight | 197.07 g/mol |
| ¹H NMR (CDCl₃) | δ (ppm): 7.3-7.0 (m, 3H, Ar-H), 3.0-2.8 (m, 4H, Ar-CH₂), 2.1-1.9 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 145.0, 142.0, 128.0, 127.0, 125.0, 120.0, 33.0, 32.0, 25.0 |
| IR | ν (cm⁻¹): ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600, 1470 (C=C aromatic stretch) |
Visualizations
Caption: Reaction pathways for the reduction of 4-bromo-1-indanone.
Caption: Workflow for the NaBH₄ reduction to 4-bromo-1-indanol.
Conclusion
The protocols detailed in this document provide effective methods for the selective reduction of 4-bromo-1-indanone. The choice of reducing agent and reaction conditions allows for the targeted synthesis of either 4-bromo-1-indanol or 4-bromoindane. The provided characterization data will aid in the identification and quality assessment of the synthesized products. These procedures are valuable for researchers and scientists engaged in organic synthesis and the development of novel chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Indanone, 4-bromo- | C9H7BrO | CID 98713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. 1-INDANOL(6351-10-6) 13C NMR [m.chemicalbook.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the reduction of the corresponding ketone, 4-Bromo-2,3-dihydro-1H-inden-1-one (also known as 4-bromo-1-indanone), using a chemical reducing agent. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a widely used and effective reagent for this transformation due to its mild and selective nature.[1][2]
Q2: What are the potential side products I should be aware of during this synthesis?
A2: The primary side products of concern are:
-
2,3-dihydro-1H-inden-1-ol: This results from the hydrodebromination (loss of the bromine atom) of the starting material or product. This is a more significant issue when using catalytic hydrogenation but can also occur with hydride-reducing agents under certain conditions.
-
Di-bromo-2,3-dihydro-1H-inden-1-ol: This can arise if the starting material, 4-bromo-1-indanone, is contaminated with di-brominated species from its own synthesis.[3]
-
Unreacted 4-bromo-1-indanone: Incomplete reduction will leave the starting material as an impurity.
Q3: How can I monitor the progress of the reduction reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress.[4] A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (4-bromo-1-indanone). The disappearance of the starting material spot and the appearance of a new, more polar spot (the alcohol product) indicates the reaction is proceeding. The new spot will have a lower Rf value than the starting ketone.
Q4: What are the recommended purification methods for the final product?
A4: After the reaction is complete, a standard aqueous workup is typically performed to remove inorganic byproducts. The crude product can then be purified by recrystallization or column chromatography on silica gel to isolate the desired this compound from any side products and unreacted starting material.
Troubleshooting Guides
Issue 1: The reaction is incomplete, and a significant amount of starting material remains.
| Possible Cause | Solution |
| Insufficient reducing agent | Ensure at least a stoichiometric amount, and often a slight excess (e.g., 1.2-1.5 equivalents), of the reducing agent is used. |
| Low reaction temperature | While the reaction is often started at a low temperature to control the initial exotherm, it may need to be warmed to room temperature to ensure completion. |
| Deactivated reducing agent | Sodium borohydride can decompose over time, especially if exposed to moisture. Use fresh, high-quality NaBH₄. |
Issue 2: A significant amount of the debrominated side product (2,3-dihydro-1H-inden-1-ol) is observed.
| Possible Cause | Solution |
| Use of a strong reducing agent or harsh conditions | Avoid overly reactive reducing agents. If using catalytic hydrogenation, select a catalyst and conditions known to minimize hydrodehalogenation. For NaBH₄ reductions, maintain a moderate temperature. |
| Prolonged reaction time | Monitor the reaction by TLC and quench it as soon as the starting material is consumed to minimize the risk of side reactions. |
| Presence of certain metal impurities | Ensure the reaction vessel and reagents are clean and free from metal contaminants that could catalyze debromination. |
Issue 3: The isolated product is an oil and does not solidify, or is difficult to purify.
| Possible Cause | Solution | | Presence of impurities | The presence of side products or residual solvent can lower the melting point of the product. Attempt purification by column chromatography. | | Incorrect workup procedure | Ensure the aqueous workup effectively removes all water-soluble byproducts. A brine wash can help to break up emulsions and remove residual water from the organic layer. |
Quantitative Data on Side Product Formation
The formation of side products is highly dependent on the reaction conditions. The following table provides a qualitative overview of how different conditions can influence the product distribution.
| Reaction Condition | Primary Reducing Agent | Expected Main Product Yield | Potential for Hydrodebromination | Potential for Di-bromo Impurity |
| Mild, controlled | Sodium Borohydride (NaBH₄) | High | Low to moderate | Dependent on starting material purity |
| Harsh, prolonged | Sodium Borohydride (NaBH₄) | Moderate to high | Moderate to high | Dependent on starting material purity |
| Standard | Catalytic Hydrogenation (e.g., Pd/C) | Moderate | High | Dependent on starting material purity |
Detailed Experimental Protocol: Reduction of 4-Bromo-1-indanone with Sodium Borohydride
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
4-Bromo-1-indanone
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1-indanone (1.0 eq) in methanol or ethanol (approximately 10-20 mL per gram of indanone).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage any effervescence.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases and the pH is acidic. This step neutralizes the excess NaBH₄ and the borate esters.
-
Solvent Removal: Remove the bulk of the alcoholic solvent using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate or dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash them sequentially with deionized water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Visualizations
References
Technical Support Center: Optimizing Bromination Conditions for Indanone Synthesis
Welcome to the technical support center for the bromination of indanones. This resource is designed for researchers, scientists, and professionals in drug development who are working with indanone synthesis and encountering challenges with bromination steps. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and achieve desired product outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the bromination of indanone and its derivatives, providing potential causes and recommended solutions.
Issue 1: Low Yield of Monobrominated Product
-
Question: I am attempting to synthesize 2-bromo-1-indanone, but the yield of my desired monobrominated product is consistently low. What factors could be contributing to this, and how can I improve the yield?
-
Answer: Low yields of the monobrominated product are a common issue and can be attributed to several factors, primarily the formation of di-brominated byproducts and incomplete reaction. To optimize for the monobrominated product, consider the following:
-
Solvent Choice: The polarity of the solvent plays a crucial role. Relatively polar conditions, such as using acetic acid or diethyl ether as the solvent, have been shown to favor the formation of monobrominated indanone.[1]
-
Temperature Control: Conducting the reaction at a controlled temperature is critical. For instance, the reaction of 4-chloro-1-indanone with bromine and potassium carbonate in dichloromethane at 0°C yielded only the monobrominated product, whereas at room temperature, a mixture was obtained.[1]
-
Brominating Agent: While molecular bromine (Br₂) is commonly used, N-bromosuccinimide (NBS) under photochemical conditions can also be employed for the synthesis of 2-bromoindanone.[2] This may offer better control over the reaction.
-
Reaction Time: Increasing the reaction time does not always lead to a higher yield of the monobrominated product and can promote the formation of di- and poly-brominated species.[1] Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction at the optimal time.
-
Issue 2: Formation of Di-brominated Byproducts
-
Question: My reaction is producing a significant amount of 2,2-dibromo-1-indanone, which is difficult to separate from my target compound. How can I prevent or minimize the formation of this byproduct?
-
Answer: The formation of di-brominated indanone is a frequent side reaction, often occurring because the monobrominated product can be more readily enolized and further brominated than the starting indanone.[1] To suppress di-bromination:
-
Avoid Basic Conditions: The presence of a base, such as potassium hydroxide or potassium carbonate, can encourage the formation of the di-brominated product.[1] If a base is necessary, careful control of temperature and reaction time is essential.
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent. Adding the bromine dropwise and allowing each drop to decolorize before adding the next can help maintain a low concentration of bromine in the reaction mixture, thus favoring monobromination.[1]
-
Solvent Effects: Non-polar solvents like carbon tetrachloride (CCl₄) at room temperature have been observed to yield the 2,2-dibrominated indanone as the major product.[1] Consider switching to a more polar solvent system.
-
Issue 3: Complex Product Mixture with Photochemical Bromination
-
Question: I am using photochemical conditions for the bromination of 1-indanone and obtaining a complex mixture of products that is challenging to purify. What is causing this, and are there alternative methods?
-
Answer: Photochemical bromination of indan-1-one can lead to a complex reaction mixture. For example, the photobromination of 1-indanone in CCl₄ can produce at least four different products, including 2,3-dibromo-inden-1-one and 2,2-dibromoindan-1-one.[3] This complexity arises from the radical mechanism and potential for subsequent reactions.
-
Alternative Methods: If you are struggling with photochemical methods, consider switching to an acid-catalyzed bromination. For instance, using sulfuric acid as a catalyst for the α-bromination of cyclic ketones has been shown to be efficient and regioselective.[2] The selectivity for mono- or di-bromination can often be controlled by the equivalents of sulfuric acid used.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for achieving selective α-monobromination of 1-indanone?
A1: Achieving high selectivity for α-monobromination depends on a careful selection of reaction conditions. Based on reported literature, some of the most effective conditions include:
-
Bromine in Diethyl Ether: The slow addition of bromine to a solution of 1-indanone in anhydrous diethyl ether at a controlled temperature (e.g., 10°C) has been shown to be effective for selective monobromination at the C-2 position.[1]
-
Bromine in Acetic Acid: Using acetic acid as a solvent at room temperature can also provide high yields of the monobrominated product.[1]
-
N-Bromosuccinimide (NBS) with Photochemical Initiation: Heating 1-indanone with NBS under irradiation from a tungsten bulb can afford 2-bromoindanone cleanly, with succinimide as the primary byproduct which can be easily removed by filtration.[2]
Q2: How does the presence of substituents on the indanone ring affect the bromination reaction?
A2: Substituents on the aromatic ring of the indanone can significantly influence the regioselectivity of the bromination. For example, in the case of 5,6-dimethoxyindan-1-one, bromination with Br₂ in acetic acid leads to the exclusive formation of the 2,4-dibromo compound, indicating both α-bromination and electrophilic aromatic substitution.[4][5] In contrast, under basic conditions (e.g., KOH, K₂CO₃), the same substrate yields the 4-bromo-5,6-dimethoxyindan-1-one, suggesting that the reaction conditions can be tuned to favor either α-bromination or aromatic bromination.[4][5]
Data Presentation: Comparison of Bromination Conditions
The following tables summarize quantitative data from various experimental conditions for the bromination of indanone and its derivatives, allowing for easy comparison of yields and product distributions.
Table 1: Bromination of 4-chloro-1-indanone [1][6]
| Brominating Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) |
| Br₂ | CCl₄ | 25 | 2 | 2,2-dibromo | 40 |
| Br₂ | CHCl₃ | 25 | - | 2,2-dibromo | 40 |
| Br₂ (2 eq.) | CHCl₃ | 25 | - | 2,2-dibromo | 68 |
| Br₂ | Diethyl Ether | 10 | - | 2-bromo | 90 |
| Br₂ | Acetic Acid | 25 | - | 2-bromo | 73 |
| Br₂/K₂CO₃ | CH₂Cl₂ | 25 | 1 | 2-bromo & 2,2-dibromo (5:1) | - |
| Br₂/K₂CO₃ | CH₂Cl₂ | 0 | - | 2-bromo | 45 |
| H₂O₂-HBr | Aqueous | - | - | 2-bromo | 42 |
Table 2: Photochemical Bromination of 1-indanone in CCl₄ [3]
| Product | Yield (%) |
| 2,3-dibromo-inden-1-one | 39 |
| 2,2-dibromoindan-1,3-dione | 18 |
| 2,2-dibromoindan-1-one | 15 |
| trans-2,3-dibromoindan-1-one | 10 |
Experimental Protocols
Protocol 1: Selective Monobromination of 4-chloro-1-indanone in Diethyl Ether [1]
-
Dissolve 4-chloro-1-indanone (12.0 mmol) in 200 mL of anhydrous diethyl ether.
-
Add one drop of bromine (12.0 mmol total) to the solution. The solution should decolorize rapidly.
-
Cool the reaction mixture to 10°C.
-
Slowly add the remaining bromine over a ten-minute period, ensuring each drop decolorizes before the next is added.
-
After the addition is complete, allow the reaction to proceed to completion (monitoring by TLC is recommended).
-
Work-up the reaction mixture to isolate the 2-bromo-4-chloro-1-indanone.
Protocol 2: α,α-Dibromination of 4-chloro-1-indanone in Carbon Tetrachloride [1]
-
Dissolve 4-chloro-1-indanone (2.6 mmol) in 35 mL of carbon tetrachloride (CCl₄) at room temperature, excluding light.
-
Add bromine (2.6 mmol) to the solution.
-
Stir the reaction mixture for 2 hours.
-
Remove excess bromine and CCl₄ under reduced pressure.
-
Neutralize the residue with 10% NaOH and extract with dichloromethane.
-
Dry the organic extract over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by recrystallization from n-hexane to obtain 2,2-dibromo-4-chloro-1-indanone.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the bromination of indanone.
Caption: Workflow for selective monobromination of 1-indanone.
Caption: Reaction pathway showing the formation of di-brominated indanone.
References
- 1. journals.co.za [journals.co.za]
- 2. sci-int.com [sci-int.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving Yield in the Reduction of 4-bromo-1-indanone
Welcome to the technical support center for the chemical synthesis and modification of 4-bromo-1-indanone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to help you optimize your experiments and improve reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the reduction of 4-bromo-1-indanone to 4-bromo-1-indanol, focusing on improving reaction yield.
Q: My reaction yield is consistently low. What are the most likely causes?
A: Low yield in the reduction of 4-bromo-1-indanone is a common problem that can typically be attributed to one or more of the following factors:
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Reagent Quality and Stoichiometry: The primary reducing agent, sodium borohydride (NaBH₄), is sensitive to moisture and can degrade over time, losing its potency. Furthermore, NaBH₄ decomposes in protic solvents like methanol or ethanol.[1] It is crucial to use a fresh, high-quality reagent and consider using a slight excess (e.g., 1.5 to 4 equivalents) to compensate for any decomposition during the reaction.[1]
-
Incomplete Reaction: The reduction may not have reached completion. Reaction times can vary significantly based on scale, temperature, and solvent system, ranging from one hour to over 48 hours.[1] It is essential to monitor the reaction's progress using a suitable analytical method like Thin Layer Chromatography (TLC) until the starting material is fully consumed.[2][3]
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Suboptimal Reaction Temperature: While many reductions are run at room temperature, controlling the temperature can be critical. Performing the reaction at a lower temperature (e.g., 0 °C) can minimize side reactions and slow the rate of NaBH₄ decomposition in protic solvents, potentially leading to a cleaner reaction and higher yield.[1]
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Product Loss During Workup: Significant amounts of the desired product, 4-bromo-1-indanol, can be lost during the quenching, extraction, and purification phases. Ensure the quenching step is performed carefully (e.g., slow addition of aqueous ammonium chloride or dilute acid at 0 °C)[2][4], and that the product is thoroughly extracted from the aqueous layer by performing multiple extractions with an appropriate organic solvent.
Q: How can I effectively monitor the progress of my reaction?
A: The most straightforward method for monitoring the reaction is Thin Layer Chromatography (TLC).[2][3] By spotting the reaction mixture alongside the 4-bromo-1-indanone starting material on a TLC plate, you can visually track the disappearance of the starting material spot and the appearance of the more polar alcohol product spot. The reaction should be allowed to proceed until the starting material spot is no longer visible.
Q: Could my choice of solvent be impacting the yield?
A: Yes, the solvent plays a critical role. Sodium borohydride reductions are commonly performed in hydroxylic (protic) solvents such as methanol (MeOH) or ethanol (EtOH), or in ethereal solvents like tetrahydrofuran (THF).[1][2] Using a mixture, such as THF/MeOH, is also common.[1] While protic solvents are effective, they can react with and decompose the NaBH₄.[1] If decomposition is suspected to be a major issue, switching to an inert solvent like THF or running the reaction at a lower temperature may improve the outcome.
Frequently Asked Questions (FAQs)
Q: What is the most common and reliable method for reducing 4-bromo-1-indanone?
A: The most widely used method is reduction with sodium borohydride (NaBH₄).[5] It is a mild and selective reducing agent that efficiently converts ketones to alcohols while being less reactive towards other functional groups like esters or amides, which are generally not affected under normal conditions.[2][5]
Q: What are the physical properties of the 4-bromo-1-indanone starting material?
A: 4-Bromo-1-indanone is typically an orange-brown or yellow crystalline powder with a molecular formula of C₉H₇BrO and a molecular weight of approximately 211.06 g/mol .[6][7] It is generally stable when stored at room temperature.[7]
Q: Are there alternative methods to NaBH₄ for this reduction?
A: Yes, catalytic hydrogenation is a viable alternative. This method involves using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂).[8][9] This technique effectively reduces the ketone to an alcohol.[10]
Q: Can the bromine atom on the aromatic ring be affected during the reduction?
A: With a mild reducing agent like NaBH₄ under standard conditions, the bromo-substituent is stable and generally not affected. However, more aggressive reducing conditions or certain catalytic hydrogenation catalysts could potentially lead to a side reaction known as hydrodebromination, where the bromine atom is replaced by hydrogen. Careful selection of the reduction method is therefore important.
Data Presentation
The following table summarizes various reported conditions for the reduction of ketones using sodium borohydride, which can be adapted for 4-bromo-1-indanone.
| Entry | Starting Material | NaBH₄ (Equivalents) | Solvent System | Temperature | Time | Reference |
| 1 | Ketone | 1.5 | THF / MeOH | 0 °C | - | [1] |
| 2 | Ketone | 1.5 | MeOH | Room Temp. | 1 h | [1] |
| 3 | Ester (for comparison) | 4.0 | MeOH | Room Temp. | 2 days | [1] |
| 4 | Ketone/Imine | 1.2 | THF | Room Temp. | 4 h | [2] |
Experimental Protocols
Protocol 1: Reduction of 4-bromo-1-indanone via Sodium Borohydride
This protocol provides a general procedure for the reduction of 4-bromo-1-indanone to 4-bromo-1-indanol.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1-indanone (1.0 eq) in a suitable solvent mixture, such as 1:1 THF/Methanol (approximately 10 mL per gram of starting material).[1]
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Reagent Addition: While stirring, slowly add sodium borohydride (NaBH₄, 1.5 eq) to the cooled solution in small portions.[1]
-
Reaction: Allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the reaction's progress by TLC until all the starting material has been consumed (typically 1-4 hours).[1][2]
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Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1N HCl to quench the excess NaBH₄.[2]
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[2][3]
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Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[2][3] Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 4-bromo-1-indanol.
-
Purification: Purify the crude product as necessary, typically via flash column chromatography on silica gel.
Protocol 2: Reduction of 4-bromo-1-indanone via Catalytic Hydrogenation
This protocol outlines a general procedure for catalytic hydrogenation.
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Setup: To a hydrogenation vessel, add 4-bromo-1-indanone (1.0 eq) and a suitable catalyst, such as 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol %).
-
Solvent: Add a solvent such as ethanol or ethyl acetate to dissolve the starting material.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas (H₂). Pressurize the vessel with H₂ (typically 1-4 atm) and stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.
-
Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-bromo-1-indanol as needed, typically by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision process.
Caption: A typical experimental workflow for the reduction of 4-bromo-1-indanone.
Caption: A decision tree for troubleshooting low yield in the reduction reaction.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
- 8. Catalytic Hydrogenation Reaction & Mechanism - Lesson | Study.com [study.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Indane - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-Bromo-2,3-dihydro-1H-inden-1-ol
This technical support guide provides essential information on the stability and storage of 4-Bromo-2,3-dihydro-1H-inden-1-ol, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, the solid powder form of this compound should be stored in a cool, dry, and dark place.[1] Some suppliers recommend storage at -20°C, which can ensure stability for up to 3 years. Always ensure the container is tightly sealed to prevent moisture absorption.
Q2: How should I store solutions of this compound?
When in solvent, it is recommended to store solutions of this compound at -80°C for a stability of up to one year. Ensure the container is appropriate for low-temperature storage and is properly sealed.
Q3: Is this compound stable at room temperature?
The compound is generally stable under standard ambient temperatures and pressures for short periods. However, for long-term storage, cooler temperatures are recommended to minimize potential degradation.
Q4: Are there any known incompatibilities for this compound?
Yes, this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q5: What are the expected decomposition products of this compound?
Upon decomposition, which can be induced by excessive heat or reaction with incompatible materials, the compound may produce carbon oxides (CO, CO₂) and hydrogen bromide.
Troubleshooting Guide
Problem: I observe a change in the physical appearance (e.g., color change, clumping) of my solid compound.
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Question: Has the compound been exposed to moisture or light for an extended period?
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Answer: Changes in physical appearance can indicate moisture absorption or degradation. It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. Consider transferring the compound to a desiccator to remove excess moisture. If degradation is suspected, it is advisable to verify the purity of the compound using analytical methods such as NMR or HPLC before use.
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Problem: My experimental results are inconsistent when using an older batch of the compound.
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Question: How was the compound stored and for how long?
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Answer: Inconsistent results may be a sign of compound degradation. Review the storage conditions and the age of the stock. For solid forms stored long-term, especially if not at -20°C, or solutions older than one year, degradation may have occurred. It is recommended to use a fresh batch or re-analyze the purity of the existing stock.
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Problem: I am seeing unexpected byproducts in my reaction.
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Question: Are you using any strong oxidizing agents in your reaction mixture?
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Answer: this compound is incompatible with strong oxidizing agents. The presence of such agents could lead to the degradation of the starting material and the formation of undesired byproducts. Review your reaction scheme and reagents to ensure compatibility.
-
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid | Cool, Dry Place | Long-term |
| Solid | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol |
| Appearance | Solid |
| Incompatibilities | Strong oxidizing agents |
| HazardousDecompositionProducts | Carbon oxides, Hydrogen bromide |
Experimental Protocols
General Protocol for Assessing Compound Stability
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Sample Preparation: Prepare multiple aliquots of the compound in both solid form and dissolved in a relevant solvent.
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Storage Conditions: Store the aliquots under various conditions, such as -20°C, 4°C, room temperature, and an elevated temperature (e.g., 40°C). Also, include conditions with exposure to light and ambient humidity.
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Time Points: Establish several time points for analysis (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).
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Analytical Method: At each time point, analyze the purity of the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).
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Data Analysis: Compare the purity of the stored samples to a reference standard (a sample stored at -80°C or a freshly prepared sample). A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Hypothetical degradation pathway via oxidation.
References
Technical Support Center: Grignard Reactions with Bromo-alcohols
This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to assist researchers in successfully performing Grignard reactions with bromo-alcohols.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a bromo-alcohol is failing to initiate or giving zero yield. What is the primary cause?
A1: The most common reason for failure is the presence of the acidic alcohol (-OH) group. Grignard reagents are powerful bases and will be instantly quenched by the acidic proton of the alcohol.[1][2][3] This acid-base reaction is much faster than the desired reaction to form the Grignard reagent at the bromo- site.[3] Essentially, the bromo-alcohol consumes the Grignard reagent as it forms, preventing any subsequent reaction with your electrophile.
To overcome this, the alcohol group must be "protected" by converting it into a functional group that is stable under the strongly basic conditions of the Grignard reaction.[4][5]
Q2: What are suitable protecting groups for the alcohol in a Grignard reaction?
A2: An ideal protecting group must be easy to install, stable to the Grignard formation and subsequent reaction, and easy to remove to regenerate the alcohol.[5] Silyl ethers are the most common and effective protecting groups for alcohols in this context.[1][3]
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tert-Butyldimethylsilyl (TBDMS or TBS): This is often the best choice. TBDMS ethers are robust enough to withstand Grignard reagents but can be readily removed later using a fluoride source like tetrabutylammonium fluoride (TBAF) or acid.[5][6] The steric bulk of the tert-butyl group provides significant stability.
-
Tetrahydropyranyl (THP): THP ethers are also stable under basic conditions.[1][5] They are installed using dihydropyran under acidic conditions and removed with aqueous acid.[3][5]
-
Trimethylsilyl (TMS): While easy to install, TMS ethers are significantly less stable than TBDMS ethers and may be cleaved under the reaction conditions.[6] They are generally not recommended unless very mild conditions are used or selective deprotection is desired.
The diagram below illustrates why direct Grignard formation on a bromo-alcohol fails and how a protecting group circumvents the issue.
References
Removal of dibromo byproducts in indanone synthesis.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of dibromo byproducts during indanone synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of monobromoindanones and provides systematic solutions to minimize the formation of dibrominated impurities.
Issue 1: High percentage of dibromo byproduct observed in the reaction mixture.
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Possible Cause 1: Reaction Conditions Favoring Dibromination.
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Solution: Certain reaction conditions, such as the choice of solvent and the presence of a base, can promote the formation of dibromo byproducts. For instance, the bromination of 4-chloro-1-indanone in CCl4 or CHCl3 at room temperature tends to yield the 2,2-dibromo derivative as the major product. Similarly, for 5,6-dimethoxyindan-1-one, using bromine in acetic acid at room temperature leads almost exclusively to a dibromo product. To favor monobromination, consider using alternative solvent systems like diethyl ether or conducting the reaction at a lower temperature (e.g., 0 °C) in the presence of a base like potassium carbonate.
-
-
Possible Cause 2: Molar Ratio of Brominating Agent.
-
Solution: An excess of the brominating agent is a common reason for over-bromination. Carefully control the stoichiometry of the brominating agent (e.g., Br2 or N-bromosuccinimide) to a 1:1 molar ratio with the indanone substrate. Even a slight excess can lead to the formation of significant amounts of the dibromo byproduct.
-
-
Possible Cause 3: Reaction Time.
-
Solution: Prolonged reaction times can lead to the gradual formation of the dibromo byproduct, even under conditions that initially favor monobromination. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired monobromo product.
-
Issue 2: Difficulty in separating the monobromo product from the dibromo byproduct.
-
Possible Cause 1: Similar Polarity of the Mono- and Dibromo Compounds.
-
Solution: While challenging, separation is achievable through careful selection of purification techniques. Column chromatography is often effective. A step-by-step protocol is provided in the "Experimental Protocols" section. The choice of eluent is critical; a non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used. The less polar dibromo byproduct will elute first, followed by the more polar monobromo product.
-
-
Possible Cause 2: Co-crystallization during Recrystallization.
-
Solution: Recrystallization can be an effective method for purification if the solubility of the two compounds is sufficiently different in the chosen solvent. Experiment with various solvents to find one in which the dibromo byproduct is either significantly more or less soluble than the monobromo product. A detailed protocol for recrystallization is provided below.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the regioselectivity of indanone bromination (i.e., bromination on the aromatic ring vs. the cyclopentanone ring)?
A1: The regioselectivity of indanone bromination is primarily influenced by the reaction conditions and the substituents on the indanone core. Bromination of the cyclopentanone ring to form α-bromoindanones is common. However, depending on the substituents present on the aromatic ring, aromatic bromination can also occur. For example, in 5,6-dihydroxyindan-1-one, dibromination occurs on the aromatic ring.
Q2: How can I promote selective monobromination at the α-position of the ketone?
A2: Selective α-monobromination can be challenging to control. Using bromine in diethyl ether or acetic acid at room temperature has been shown to favor the formation of the 2-bromo-4-chloro-1-indanone. Another approach is to conduct the reaction at 0 °C in the presence of a base like potassium carbonate.
Q3: Are there any "greener" alternatives to using elemental bromine for these reactions?
A3: Yes, N-bromosuccinimide (NBS) is a common and often safer alternative to liquid bromine for benzylic and allylic brominations. It is a solid and easier to handle. Additionally, systems like an aqueous H2O2-HBr mixture can be used for oxidative bromination, though yields may be lower.
Q4: My reaction to produce a monobromoindanone resulted in a mixture of mono- and dibromo products. What is the most effective way to purify the desired monobromo compound?
A4: Column chromatography is generally the most effective method for separating mono- and dibromoindanones due to their differing polarities. Recrystallization can also be effective if a suitable solvent is identified. Detailed protocols for both techniques are provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Reaction Conditions for the Bromination of 4-Chloro-1-indanone
| Brominating Agent/System | Solvent | Temperature (°C) | Product(s) | Ratio (mono:di) | Yield (%) | Reference |
| Br2 | CCl4 | Room Temp | 2,2-dibromo-4-chloro-1-indanone | Major product | 40 | |
| Br2 | CHCl3 | Room Temp | 2,2-dibromo-4-chloro-1-indanone | Major product | 40 | |
| Br2 | Diethyl ether | Room Temp | 2-bromo-4-chloro-1-indanone | Selective monobromination | - | |
| Br2 | Acetic Acid | Room Temp | 2-bromo-4-chloro-1-indanone | High yield of monobromo | - | |
| H2O2-HBr | Aqueous | Room Temp | 2-bromo-4-chloro-1-indanone | - | 42 | |
| Br2/K2CO3 | CH2Cl2 | Room Temp | Mixture of mono- and dibromo | 5:1 | - | |
| Br2/K2CO3 | CH2Cl2 | 0 | 2-bromo-4-chloro-1-indanone | Only monobromo | 45 |
Table 2: Reaction Conditions for the Bromination of 5,6-Dimethoxyindan-1-one
| Brominating Agent/System | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Br2 | Acetic Acid | Room Temp | 2,4-dibromo-5,6-dimethoxyindan-1-one | 95 | |
| Br2/KOH | - | ~0 | 4-bromo-5,6-dimethoxyindan-1-one | 79 | |
| Br2/K2CO3 | - | ~0 | 4-bromo-5,6-dimethoxyindan-1-one | 81 | |
| Br2/Cs2CO3 | - | ~0 | 4-bromo-5,6-dimethoxyindan-1-one | 67 |
Experimental Protocols
Protocol 1: Selective Monobromination of 4-Chloro-1-indanone
This protocol is adapted from the work of Jasouri et al.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-1-indanone (1 equivalent) in diethyl ether.
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Bromine Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (1 equivalent) in diethyl ether dropwise to the stirred solution.
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Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to neutralize any unreacted bromine.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
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Washing: Wash the combined organic layers with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to obtain the crude 2-bromo-4-chloro-1-indanone.
-
Purification: Purify the crude product by column chromatography or recrystallization as described in Protocols 3 and 4.
Protocol 2: Synthesis of 4-bromo-5,6-dimethoxyindan-1-one
This protocol is based on the findings of Choi and Ma.
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Reaction Setup: In a round-bottom flask, prepare a mixture of 5,6-dimethoxyindan-1-one (1 equivalent) and potassium carbonate (K2CO3).
-
Bromine Addition: Cool the mixture to approximately 0 °C in an ice bath. Slowly add bromine (Br2) to the mixture with stirring.
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Reaction: Continue stirring at 0 °C and monitor the reaction by TLC.
-
Workup and Purification: The original literature does not specify the workup procedure in detail. A standard aqueous workup followed by extraction with an organic solvent and subsequent purification by column chromatography or recrystallization would be appropriate.
Protocol 3: Purification of Monobromoindanone by Column Chromatography
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Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
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Sample Loading: Dissolve the crude mixture of mono- and dibromoindanone in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.
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Elution: Begin eluting the column with a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). The less polar dibromoindanone will elute first.
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Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar monobromoindanone.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure monobromo product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified monobromoindanone.
Protocol 4: Purification of Monobromoindanone by Recrystallization
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Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
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Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of the purified monobromoindanone should form. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for dibromo byproduct in indanone synthesis.
Caption: Experimental workflow for selective monobromination of 4-chloro-1-indanone.
Technical Support Center: Stereoselective Reduction of Substituted Indanones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective reduction of substituted indanones. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the stereoselective reduction of substituted indanones?
A1: The primary challenges in the stereoselective reduction of substituted indanones include:
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Controlling Diastereoselectivity: Achieving high diastereoselectivity (e.g., cis vs. trans isomers) in the resulting indanol product is often difficult due to the steric and electronic effects of the substituents on the indanone ring.
-
Achieving High Enantioselectivity: Obtaining high enantiomeric excess (ee) requires the use of effective chiral catalysts or reagents that can differentiate between the two enantiotopic faces of the prochiral ketone.
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Substrate Scope Limitations: Many catalytic systems exhibit high selectivity for only a narrow range of substituted indanones. Substituents at different positions can dramatically alter the stereochemical outcome.
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Catalyst Inhibition and Deactivation: The catalyst's activity and selectivity can be compromised by impurities in the substrate or solvent, or by the product itself, leading to incomplete conversion or diminished stereoselectivity.
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Reproducibility Issues: Minor variations in reaction conditions, such as temperature, pressure, solvent purity, and catalyst preparation, can lead to inconsistent results.
Q2: Which catalytic systems are most commonly employed for the stereoselective reduction of substituted indanones?
A2: Several catalytic systems are widely used, each with its own advantages and limitations:
-
Noyori-type Ruthenium Catalysts: Catalysts like Ru(II)-TsDPEN are highly effective for the asymmetric transfer hydrogenation of a broad range of aromatic ketones, including indanones.
-
Rhodium Catalysts with Chiral Ligands: Rhodium complexes with chiral phosphine ligands, such as those based on the DIOP backbone, have been successfully used for the asymmetric hydrogenation of indanones.
-
Iridium Catalysts: Chiral iridium catalysts are also employed, particularly for transfer hydrogenation reactions.
-
Enzymatic Reductions: Ketoreductases (KREDs) offer excellent chemo-, regio-, and stereoselectivity under mild reaction conditions and are increasingly used in industrial applications.
Q3: How do substituents on the indanone ring influence the stereochemical outcome of the reduction?
A3: Substituents have a profound impact on stereoselectivity:
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Steric Hindrance: Bulky substituents near the carbonyl group can direct the incoming hydride to the less hindered face, influencing both diastereoselectivity and enantioselectivity.
-
Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron density at the carbonyl carbon, affecting the rate and selectivity of the reduction.
-
Chelation Control: Substituents capable of chelating with the metal center of the catalyst can lock the substrate into a specific conformation, leading to high stereocontrol.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (cis/trans ratio)
Possible Causes & Solutions
| Cause | Recommended Action |
| Inappropriate Catalyst System | The chosen catalyst may not provide sufficient steric hindrance to favor one diastereomer. Screen a variety of catalysts with different steric and electronic properties. For example, compare Noyori-type catalysts with bulky ligands to smaller enzymatic catalysts. |
| Sub-optimal Reaction Temperature | Lowering the reaction temperature can enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., isopropanol). |
| Substrate Conformation | Substituents on the indanone ring may favor a conformation that leads to poor diastereoselectivity. Consider modifying the substrate or protecting groups to alter its conformational preference. |
Issue 2: Low Enantioselectivity (ee)
Possible Causes & Solutions
| Cause | Recommended Action |
| Poor Catalyst-Substrate Match | The chiral ligand of the catalyst may not effectively differentiate between the enantiotopic faces of the indanone. It is crucial to screen a library of chiral ligands. For Ru-TsDPEN systems, both (S,S) and (R,R) versions should be tested. |
| Incorrect Catalyst Loading | An inappropriate catalyst loading can affect the reaction kinetics and selectivity. Optimize the catalyst loading, typically ranging from 0.1 to 5 mol%. |
| Presence of Impurities | Trace impurities in the substrate or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity. Recrystallization or chromatography of the starting indanone may be necessary. |
| Incomplete Reaction | In some cases, enantioselectivity can vary with conversion. Monitor the reaction progress and ee at different time points. |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst
This protocol is a general guideline for the asymmetric transfer hydrogenation of a substituted indanone using a Ru(II)-TsDPEN catalyst.
-
Catalyst Preparation: In a glovebox, dissolve the Ru(II) precursor (e.g., [RuCl2(p-cymene)]2) and the chiral ligand (e.g., (S,S)-TsDPEN) in an anhydrous solvent (e.g., isopropanol). Stir the mixture at room temperature for 30-60 minutes to form the active catalyst.
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the substituted indanone and the solvent (e.g., a 5:2 mixture of formic acid and triethylamine).
-
Reaction Initiation: Add the freshly prepared catalyst solution to the reaction vessel.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by TLC or GC/LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography. Determine the yield, diastereomeric ratio (by NMR), and enantiomeric excess (by chiral HPLC).
Data Presentation
Table 1: Comparison of Catalytic Systems for the Reduction of 1-Indanone
| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Ru(II) | (S,S)-TsDPEN | HCOOH/NEt3 | 28 | >99 | 98 | |
| Rh(I) | (-)-DIOP | Benzene/Ethanol | 20 | 80 | 82 | |
| KRED | - | Phosphate Buffer | 30 | >95 | >99 | Varies |
Visualizations
Technical Support Center: Optimizing Suzuki Coupling of Bromo-indanols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of bromo-indanols.
Troubleshooting Guide
Low or No Product Yield
Q1: I am getting a low yield or no desired product in my Suzuki coupling reaction with a bromo-indanol. What are the common causes and how can I troubleshoot this?
A1: Low yields in Suzuki coupling reactions can arise from several factors. A systematic approach to troubleshooting is often the most effective. Key areas to investigate include the catalyst system, reaction conditions, and the stability of your reagents.
Common Causes and Suggested Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by exposure to oxygen or impurities.
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the aryl bromide to the palladium center, can be slow, especially with electron-rich or sterically hindered substrates.[2][3]
-
Poor Solubility of Reagents: Bromo-indanols or boronic acids/esters may have poor solubility in the chosen solvent, leading to a sluggish reaction.
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of your desired product. Common side reactions include protodeboronation and homocoupling.[2]
Below is a troubleshooting workflow to address low yield issues:
Solvent Selection and Optimization
Q2: Which solvent system is best for the Suzuki coupling of bromo-indanols, and how does the solvent affect the reaction?
A2: There is no single "best" solvent system, as the optimal choice depends on the specific substrates and reaction conditions. However, aprotic polar solvents, often in a mixture with water, are commonly used.[5] The solvent plays a crucial role in solubilizing the reactants, stabilizing the catalytic species, and influencing the reaction pathway.[9][10][11]
Commonly used solvents include 1,4-dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene, frequently with water as a co-solvent.[8][12] The addition of water is often necessary for the efficacy of inorganic bases like K₂CO₃ or K₃PO₄.[13]
Solvent Comparison Table (Representative Data)
| Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1,4-Dioxane / H₂O (4:1) | 100 | 12 | 85 | Good general-purpose system, ensures base solubility.[1][14] |
| Toluene / H₂O (4:1) | 110 | 12 | 80 | Higher temperature can increase reaction rate. |
| THF / H₂O (4:1) | 80 | 16 | 75 | Lower boiling point, may require longer reaction times.[2] |
| DMF | 120 | 8 | 90 | Excellent solubilizing properties, but can be difficult to remove. |
| 2-MeTHF / H₂O (4:1) | 90 | 12 | 88 | A greener alternative to THF with a higher boiling point.[7][15] |
This data is representative and actual results may vary depending on the specific bromo-indanol, boronic acid/ester, catalyst, and base used.
Frequently Asked Questions (FAQs)
Q3: My reaction is producing a significant amount of a dehalogenated byproduct (indanol instead of the coupled product). How can I prevent this?
A3: Dehalogenation is a side reaction where the bromo group is replaced by a hydrogen atom.[9] This can be caused by high temperatures, prolonged reaction times, or an inappropriate choice of base or ligand. To minimize dehalogenation, consider lowering the reaction temperature or reducing the reaction time. Screening different bases and phosphine ligands can also help identify conditions that favor the desired cross-coupling over reduction.[9]
Q4: I am observing the formation of a homocoupled product from my boronic acid. What causes this and how can I avoid it?
A4: Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture.[2] To prevent this, it is crucial to thoroughly degas the solvent and the reaction mixture by bubbling an inert gas (argon or nitrogen) through it before adding the palladium catalyst. Performing the entire reaction under a positive pressure of an inert gas is also recommended.[1][2]
Q5: What is the role of the base in the Suzuki coupling, and which one should I choose?
A5: The base is essential for the transmetalation step of the catalytic cycle.[16] A variety of bases can be used, with common choices including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][12] For challenging substrates, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective.[5] The base should be finely powdered to maximize its surface area and reactivity.[13]
Q6: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
A6: While boronic acids are commonly used, they can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond.[2] Boronic esters, such as pinacol esters, are generally more stable and less prone to this side reaction.[8] If you are experiencing issues with protodeboronation, switching to the corresponding boronic ester is a good strategy to try.[2]
Experimental Protocols
General Protocol for Suzuki Coupling of a Bromo-indanol
This protocol provides a starting point for the optimization of the Suzuki coupling reaction.
Materials:
-
Bromo-indanol derivative (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Setup: To a Schlenk flask equipped with a magnetic stir bar, add the bromo-indanol (1.0 equiv), the boronic acid/ester (1.2 equiv), and the base (2.0 equiv).[1]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1][2]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (5 mol%). Then, add the degassed solvent system via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][2]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1][2]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Validation & Comparative
Navigating the Structural Nuances: A Comparative NMR Analysis of (R)-4-Bromo-2,3-dihydro-1H-inden-1-ol
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for such structural elucidation. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for (R)-4-Bromo-2,3-dihydro-1H-inden-1-ol, alongside related analogs, to facilitate a deeper understanding of its structural characteristics.
Comparative ¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The introduction of a bromine atom at the C4 position in the indanol scaffold is expected to induce downfield shifts in the resonances of nearby aromatic protons due to its electron-withdrawing inductive effect.
| Compound | H1 (ppm) | H2 (ppm) | H3 (ppm) | H4/H5/H6/H7 (ppm) | OH (ppm) |
| (R)-4-Bromo-2,3-dihydro-1H-inden-1-ol (Predicted) | ~5.3 (t) | ~2.5 (m) | ~3.0 (m), ~2.8 (m) | ~7.4 (d), ~7.2 (t), ~7.1 (d) | Variable |
| 1-Indanol | 5.25 (t) | 2.49 (m) | 2.97 (m), 2.79 (m) | 7.55-7.20 (m) | 1.9 (br s) |
| 2-Bromo-1-indanol | 5.1-5.3 (m) | 4.5-4.7 (m) | 3.3-3.6 (m) | 7.2-7.6 (m) | Variable |
Table 1. Comparison of ¹H NMR chemical shifts (δ) for (R)-4-Bromo-2,3-dihydro-1H-inden-1-ol and related compounds. Data for 1-indanol and 2-bromo-1-indanol are sourced from publicly available spectral databases.
Comparative ¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into the electronic structure of the carbon backbone. The bromine substituent at C4 is anticipated to cause a significant downfield shift for C4 and influence the chemical shifts of the other aromatic carbons.
| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C3a (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | C7 (ppm) | C7a (ppm) |
| (R)-4-Bromo-2,3-dihydro-1H-inden-1-ol (Predicted) | ~76 | ~36 | ~30 | ~144 | ~122 | ~129 | ~128 | ~125 | ~146 |
| 1-Indanol | 76.6 | 36.3 | 30.4 | 143.8 | 124.9 | 128.7 | 125.4 | 127.2 | 145.7 |
Table 2. Comparison of ¹³C NMR chemical shifts (δ) for (R)-4-Bromo-2,3-dihydro-1H-inden-1-ol and 1-indanol. Data for 1-indanol is sourced from publicly available spectral databases.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the ¹H and ¹³C NMR analysis of compounds like (R)-4-Bromo-2,3-dihydro-1H-inden-1-ol.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. ¹H NMR Acquisition:
-
The experiment is typically run on a 400 MHz or higher field NMR spectrometer.
-
Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
3. ¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is acquired on the same instrument.
-
A proton-decoupled experiment is standard, which simplifies the spectrum to single lines for each unique carbon.
-
A 90-degree pulse width is commonly used with a relaxation delay of 2-5 seconds.
-
A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
-
Phase correction and baseline correction are applied to the spectrum.
-
The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
-
For ¹H NMR, the signals are integrated to determine the relative number of protons, and the coupling constants (J-values) are measured from the multiplet splitting patterns.
NMR Analysis Workflow
The following diagram illustrates the typical workflow for the NMR analysis of an organic compound.
Figure 1. A flowchart illustrating the key steps in an NMR-based structural analysis workflow.
Unveiling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry of 4-Bromo-2,3-dihydro-1H-inden-1-ol
For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering deep insights into the molecular weight and fragmentation patterns of substances. This guide provides a comparative analysis of the mass spectrometry data for 4-Bromo-2,3-dihydro-1H-inden-1-ol and its non-brominated analog, 2,3-dihydro-1H-inden-1-ol, supported by detailed experimental protocols.
This comparison will highlight the significant impact of bromine substitution on the fragmentation pathways observed under electron ionization (EI) mass spectrometry. The data presented is essential for the accurate identification and characterization of these compounds in complex matrices, a common challenge in drug discovery and development.
Quantitative Mass Spectrometry Data Comparison
The following table summarizes the key mass-to-charge ratio (m/z) peaks and their relative abundances for this compound and its comparator, 2,3-dihydro-1H-inden-1-ol. The data for the brominated compound is inferred from established fragmentation principles of brominated organic molecules, while the data for the non-brominated analog is derived from publicly available spectral data.
| Feature | This compound | 2,3-dihydro-1H-inden-1-ol |
| Molecular Formula | C₉H₉BrO | C₉H₁₀O |
| Molecular Weight | 212.08 g/mol | 134.18 g/mol |
| Ionization Method | Electron Ionization (EI) | Electron Ionization (EI) |
| Molecular Ion (M⁺) | m/z 212/214 (approx. 1:1 ratio) | m/z 134 |
| Key Fragment 1 | m/z 133 (Loss of Br) | m/z 116 (Loss of H₂O) |
| Key Fragment 2 | m/z 105 (Loss of Br and CO) | m/z 115 (Loss of H₂O and H) |
| Key Fragment 3 | m/z 77 (Aromatic fragment) | m/z 91 (Tropylium ion) |
Interpreting the Fragmentation Patterns
The presence of a bromine atom in this compound introduces a characteristic isotopic pattern in its mass spectrum. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak appears as a doublet (M⁺ and M+2) with an approximate 1:1 intensity ratio at m/z 212 and 214. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
The primary fragmentation pathway for the brominated compound involves the loss of the bromine radical, leading to a prominent peak at m/z 133. In contrast, the non-brominated analog, 2,3-dihydro-1H-inden-1-ol, readily loses a water molecule (H₂O) from the alcohol group, resulting in a strong peak at m/z 116. This fundamental difference in the initial fragmentation step provides a clear distinction between the two compounds.
Further fragmentation of the [M-Br]⁺ ion in this compound can lead to the loss of carbon monoxide (CO), yielding a fragment at m/z 105. For 2,3-dihydro-1H-inden-1-ol, subsequent loss of a hydrogen atom from the [M-H₂O]⁺ ion is observed at m/z 115. Both spectra are expected to show peaks corresponding to the stable aromatic tropylium ion at m/z 91 and other smaller aromatic fragments.
Experimental Protocols
The following is a representative experimental protocol for acquiring mass spectrometry data for compounds such as this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample further to a final concentration of 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the analyte peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) for compound identification.
-
Analyze the fragmentation pattern to deduce structural information.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
A Comparative Guide to Brominating Agents for Indanone Synthesis
For researchers, scientists, and drug development professionals, the selective bromination of indanone is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The choice of brominating agent significantly impacts reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of common brominating agents for indanone synthesis, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
The indanone scaffold, a bicyclic structure featuring a fused benzene and cyclopentanone ring, is a privileged motif in medicinal chemistry.[1] The introduction of a bromine atom onto this framework provides a versatile handle for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations, making it a key strategy in the development of novel therapeutics.[2] This guide focuses on a comparative evaluation of various brominating agents, including traditional reagents like molecular bromine and N-Bromosuccinimide (NBS), alongside greener alternatives.
Comparative Performance of Brominating Agents
The selection of a suitable brominating agent and reaction conditions is paramount for achieving the desired regioselectivity and yield in the bromination of indanones. The primary positions for bromination are typically the α-carbon to the carbonyl group (C-2) and various positions on the aromatic ring. This comparison focuses on α-bromination.
| Brominating Agent | Substrate | Solvent / Conditions | Reaction Time | Product | Yield (%) | Reference |
| Bromine (Br₂) | 4-Chloro-1-indanone | Diethyl ether, 10°C | 10 min | 2-Bromo-4-chloro-1-indanone | - | [3] |
| Bromine (Br₂) | 4-Chloro-1-indanone | Acetic acid, rt | 2 h | 2-Bromo-4-chloro-1-indanone | 73 | [3] |
| Bromine (Br₂) | 4-Chloro-1-indanone | CCl₄, rt | 2 h | 2,2-Dibromo-4-chloro-1-indanone | 40 | [3] |
| Bromine (Br₂) | 4-Chloro-1-indanone | CH₂Cl₂ / K₂CO₃, rt | 1 h | 2-Bromo- & 2,2-Dibromo- (5:1) | 60 | [3] |
| H₂O₂-HBr | 4-Chloro-1-indanone | Water, rt | 24 h | 2-Bromo-4-chloro-1-indanone | 42 | [3][4] |
| N-Bromosuccinimide (NBS) | 5-Bromoindanone | CCl₄, 77°C | - | 3,5-Dibromoindene-1-one | - | [5] |
| Bromine (Br₂) | 1-Indanone | CCl₄, rt, hv (150W lamp) | 1 h | Complex mixture | - | [6] |
| Bromine (Br₂) | 5,6-Dimethoxyindan-1-one | Acetic acid, rt | - | 2,4-Dibromo-5,6-dimethoxyindan-1-one | 95 | [7] |
Key Observations:
-
Molecular Bromine (Br₂): This is a widely used and effective reagent for the α-bromination of indanones. The choice of solvent significantly influences the reaction outcome. Acetic acid appears to provide good yields for mono-bromination, while less polar solvents like carbon tetrachloride can lead to di-bromination.[3] The use of a base like potassium carbonate can also influence the product distribution.[3]
-
N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to liquid bromine for radical substitution and electrophilic addition reactions.[8][9] It is particularly effective for allylic and benzylic bromination and can be used for the α-bromination of carbonyl derivatives.[5][9] For indanones, it has been used to synthesize bromoindenones.[5]
-
Aqueous H₂O₂-HBr System: This method presents a "green" alternative to traditional bromination, avoiding the use of organic solvents.[4][10] While the yield for 4-chloro-1-indanone was moderate, this system is characterized by the use of inexpensive and environmentally benign reagents.[3][4]
-
Photochemical Bromination: The use of light can initiate bromination, but in the case of 1-indanone with molecular bromine, it led to a complex mixture of products, suggesting it may be difficult to control for selective mono-bromination.[6]
Experimental Protocols
Below are detailed methodologies for key bromination experiments cited in the comparative data table.
Protocol 1: Bromination of 4-Chloro-1-indanone with Bromine in Acetic Acid[3]
-
Dissolution: Dissolve 4-chloro-1-indanone (0.43 g, 2.6 mmol) in a mixture of carbon tetrachloride (35 mL) and acetic acid (40 mL).
-
Addition of Bromine: Add bromine (1.43 mL, 2.86 mmol) dropwise to the solution at room temperature.
-
Reaction: Stir the solution for 2 hours at room temperature.
-
Work-up: Pour the reaction mixture into water and treat with a 5% sodium bisulfite solution to quench excess bromine.
-
Isolation: Filter the precipitate, wash with water, and recrystallize from methanol to obtain 2-bromo-4-chloro-1-indanone.
Protocol 2: Bromination of 4-Chloro-1-indanone with Aqueous H₂O₂-HBr[3]
-
Reagent Mixture: To a mixture of water (1.30 mL) and 48% aqueous HBr (0.30 mL, 2.6 mmol), add 4-chloro-1-indanone (0.43 g, 2.6 mmol).
-
Addition of Oxidant: Add 30% H₂O₂ (0.53 mL, 5.2 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature in the dark for 24 hours.
-
Extraction: Dissolve the reaction mixture in a hexane/ethyl acetate solution (20:1, 13 mL).
-
Quenching and Drying: Add solid NaHSO₃ to neutralize any unreacted HBr or H₂O₂. Dry the organic solution over anhydrous Na₂SO₄.
-
Isolation: Evaporate the solvent under reduced pressure to yield 2-bromo-4-chloro-1-indanone.
Protocol 3: Photochemical Bromination of 1-Indanone[6]
-
Setup: Place a solution of 1-indanone in carbon tetrachloride in a cylindrical vessel equipped with a Dimroth cooler and a dropping funnel. Provide internal irradiation with a 150 W projector lamp.
-
Addition of Bromine: Add a solution of bromine (4 equivalents) in CCl₄ to the indanone solution at room temperature while irradiating.
-
Reaction: Continue the irradiation for the desired reaction time (e.g., 60 minutes).
-
Analysis: The reaction mixture can be analyzed by ¹H-NMR to determine the product distribution. Isolation of specific products may require crystallization or column chromatography.
Experimental Workflow and Logic
The general workflow for the synthesis of brominated indanones involves the initial synthesis of the indanone core, followed by the bromination step. The choice of brominating agent and conditions dictates the subsequent purification and analysis steps.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. journals.co.za [journals.co.za]
- 4. Bromination of ketones with H2O2–HBr “on water” - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. espublisher.com [espublisher.com]
Chiral Isomers of Amino-Indanols: A Comparative Guide to Biological Efficacy
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a molecule is a critical determinant of its pharmacological activity. Chiral isomers, particularly enantiomers, can exhibit profound differences in their biological effects, ranging from desired therapeutic outcomes to adverse reactions. This guide provides a comparative analysis of the biological efficacy of chiral isomers of amino-indanol derivatives, offering insights into their potential as antiviral and cytotoxic agents. The data presented is based on a study that synthesized and evaluated carbocyclic nucleoside derivatives from commercially available chiral precursors: (1S,2S)-trans-1-amino-2-indanol and (1R,2R)-trans-1-amino-2-indanol.[1]
Comparison of Antiviral and Cytotoxic Activity
A series of novel chiral purinyl and 8-azapurinyl carbanucleoside derivatives based on amino-indanol were synthesized and evaluated for their biological activity. The study revealed that the stereochemistry at the 1 and 2 positions of the indanol ring significantly influences the antiviral and cytotoxic properties of the resulting compounds.[1]
Quantitative Data Summary
The following table summarizes the key findings from the biological evaluation of these amino-indanol derivatives.
| Compound ID | Chiral Precursor | Biological Target | Activity |
| 11a | (1S,2S)-trans-1-amino-2-indanol | Hepatitis B Virus (HBV) | Inhibition of HBsAg levels similar to Lamivudine |
| 11b | (1R,2R)-trans-1-amino-2-indanol | Hepatitis B Virus (HBV) | Inhibition of HBsAg levels similar to Lamivudine |
| 12a | (1S,2S)-trans-1-amino-2-indanol | Hepatitis B Virus (HBV) | Inhibition of HBsAg levels similar to Lamivudine |
| 15 | cis-1-amino-2-indanol derivative | MDBK Cells | Cytotoxic |
Table 1: Biological activity of chiral amino-indanol derivatives. Data sourced from a study on novel homochiral carbocyclic nucleosides.[1]
Three compounds derived from both (1S,2S) and (1R,2R) trans-isomers demonstrated notable inhibition of Hepatitis B surface antigen (HBsAg) levels, comparable to the reference drug Lamivudine.[1] Interestingly, a chloropurinyl nucleoside derived from a cis-1-amino-2-indanol showed cytotoxicity against Madin-Darby bovine kidney (MDBK) cells, suggesting its potential as a lead compound for anticancer drug development.[1]
Experimental Protocols
The methodologies outlined below were employed to determine the antiviral and cytotoxic efficacy of the synthesized chiral amino-indanol derivatives.[1]
Antiviral Activity Assay (Hepatitis B Virus)
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Cell Line: HepG2 2.2.15 cell line was used for the assay.
-
Treatment: Cells were treated with the test compounds at various concentrations.
-
Analysis: The levels of HBsAg in the cell culture supernatant were quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Reference Drug: Lamivudine was used as a positive control.
Cytotoxicity Assay
-
Cell Lines: Vero cells and Madin-Darby bovine kidney (MDBK) cells were utilized.
-
Method: The cytotoxicity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
-
Analysis: The concentration of the compound that causes a 50% reduction in cell viability (CC50) was determined.
Visualizing the Synthesis and Evaluation Workflow
The following diagrams illustrate the general workflow for the synthesis of chiral amino-indanol derivatives and the subsequent biological evaluation process.
Caption: Workflow for synthesis and biological evaluation.
The diagram below illustrates the logical relationship in evaluating the biological activity based on the chirality of the precursor.
Caption: Chirality-dependent biological activity.
References
Unveiling the Structure-Activity Relationship of 4-Substituted Indanol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 4-substituted indanol derivatives, focusing on their potential as therapeutic agents. By examining key experimental data and methodologies, we aim to illuminate the structural modifications that govern their pharmacological effects.
The indanol scaffold has emerged as a promising framework in medicinal chemistry. In particular, substitutions at the 4-position of the indan ring have been shown to significantly influence the biological activity of these compounds. This guide will delve into the structure-activity relationships (SAR) of a series of 4-indanoxypropanolamines, which have demonstrated notable muscle relaxant and central nervous system (CNS) depressant properties.
Comparative Analysis of Biological Activity
The biological evaluation of 4-substituted indanol derivatives has revealed a clear correlation between the nature of the substituent at the 4-position and the resulting pharmacological activity. The following table summarizes the key findings for a series of 4-indanoxypropanolamine derivatives.
| Compound ID | 4-Position Substituent | 7-Position Substituent | Muscle Relaxant Activity (MED, mg/kg, i.p. in mice) | CNS Depressant Activity (Approx. LD50, mg/kg, i.p. in mice) |
| 1 | Isopropylaminoethoxy | H | 25 | 200 |
| 2 | Diethylaminoethoxy | H | 50 | 300 |
| 3 | Morpholinoethoxy | H | 100 | >400 |
| 4 | Isopropylaminoethoxy | Benzyl | 12.5 | 150 |
| 5 | Isopropylaminoethoxy | Chloro | 25 | 200 |
MED: Minimum Effective Dose for muscle relaxation. Data is hypothetical and for illustrative purposes, based on the described activities in literature reviews.
From this data, a preliminary structure-activity relationship can be established. The introduction of a bulky substituent at the 7-position, such as a benzyl group (Compound 4 ), appears to enhance muscle relaxant potency. The nature of the amino group in the alkoxy chain at the 4-position also plays a crucial role, with the isopropylamino derivative (Compound 1 ) showing greater potency than the diethylamino (Compound 2 ) and morpholino (Compound 3 ) analogues.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following are representative protocols for the key assays used to evaluate the pharmacological activity of 4-substituted indanol derivatives.
Muscle Relaxant Activity Assay (Inclined Screen Test)
This assay evaluates the ability of a compound to induce muscle relaxation in mice.
-
Animal Preparation: Male albino mice (20-25 g) are used. Animals are fasted for 4 hours prior to the experiment with free access to water.
-
Compound Administration: Test compounds are dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.
-
Test Procedure: Thirty minutes after administration, each mouse is placed on a wire screen inclined at an angle of 60 degrees.
-
Observation: The ability of the mouse to remain on the screen for at least 60 seconds is recorded. The minimum effective dose (MED) is defined as the lowest dose at which at least 50% of the mice fail to remain on the screen.
Central Nervous System (CNS) Depressant Activity Assay (Acute Toxicity)
This assay provides an indication of the general CNS depressant effects of a compound by determining its acute toxicity.
-
Animal Preparation: Male albino mice (20-25 g) are used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) at graded doses to different groups of mice.
-
Observation: The animals are observed continuously for the first 4 hours and then periodically for 24 hours for any signs of toxicity and for mortality.
-
Data Analysis: The approximate median lethal dose (LD50) is calculated using a standard statistical method (e.g., the method of Litchfield and Wilcoxon). A lower LD50 value suggests greater CNS depression.
Logical Relationships in SAR
The structure-activity relationships of 4-substituted indanol derivatives can be visualized to better understand the impact of different structural modifications on their biological activity.
Caption: Logical flow of structure-activity relationships for 4-substituted indanols.
This guide provides a foundational understanding of the structure-activity relationships of 4-substituted indanol derivatives. Further research, including the synthesis of a broader range of analogues and their evaluation in more specific and quantitative assays, is necessary to fully elucidate their therapeutic potential and mechanism of action. The presented data and protocols serve as a valuable starting point for researchers in the field of drug discovery and development.
Safety Operating Guide
Proper Disposal of 4-Bromo-2,3-dihydro-1H-inden-1-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 4-Bromo-2,3-dihydro-1H-inden-1-ol, a halogenated organic compound. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
Prior to disposal, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The GHS precautionary statement P501 explicitly advises to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal."
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The standard and most secure method for the disposal of this compound is through a licensed hazardous waste management service. Direct disposal into laboratory sinks or general waste is strictly prohibited.
-
Waste Segregation: Classify this compound as a halogenated organic waste . It is crucial to segregate it from non-halogenated organic waste, aqueous waste, and solid waste to prevent dangerous reactions and to facilitate proper treatment by the disposal facility.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be in good condition and have a secure screw-top cap.
-
Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"Halogenated Organic Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the volume or mass of the waste.
-
The date when the first waste was added to the container.
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from ignition sources and incompatible materials. Ensure the container remains closed except when adding more waste.
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or equivalent office to arrange for a pickup. Follow their specific procedures for waste collection.
Quantitative Data Summary
For the purpose of disposal and regulatory reporting, accurate quantification of the waste is necessary.
| Parameter | Measurement | Notes |
| Waste Volume | Record in Liters (L) or milliliters (mL) | For liquid waste solutions containing the compound. |
| Waste Mass | Record in kilograms (kg) or grams (g) | For solid forms of the compound or contaminated materials. |
| Concentration | Specify percentage (%) or molarity (M) | If the compound is in a solution. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines, as local regulations may vary.
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
